Cyclopentanethiol acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12OS |
|---|---|
Molecular Weight |
144.24 g/mol |
IUPAC Name |
S-cyclopentyl ethanethioate |
InChI |
InChI=1S/C7H12OS/c1-6(8)9-7-4-2-3-5-7/h7H,2-5H2,1H3 |
InChI Key |
LSEYTICQPCCBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1CCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
Cyclopentanethiol Acetate: A Comprehensive Technical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentanethiol acetate, also known as S-cyclopentyl ethanethioate or acetylmercaptocyclopentane, is an organosulfur compound belonging to the thioester class. While not as extensively studied as other sulfur-containing molecules, its unique chemical properties make it a compound of interest in various fields, including organic synthesis and potentially as a building block for novel therapeutic agents. This technical guide provides a detailed overview of the chemical profile, structure, and experimental data related to this compound, compiled to aid researchers in their scientific endeavors.
Chemical Profile and Structure
The fundamental chemical and physical properties of this compound are summarized below. These data points are crucial for its handling, characterization, and application in experimental settings.
Chemical and Physical Data
| Property | Value | Reference |
| IUPAC Name | S-cyclopentyl ethanethioate | |
| Synonyms | This compound, Acetylmercaptocyclopentane | [1] |
| CAS Number | 89896-84-4 | [1] |
| Molecular Formula | C7H12OS | [2] |
| Molecular Weight | 144.23 g/mol | [2] |
| Appearance | Predicted to be a colorless liquid | |
| Boiling Point | 195-196 °C (lit.) | |
| Refractive Index (n20/D) | 1.495 (lit.) |
Chemical Structure
The structure of this compound consists of a cyclopentyl group attached to the sulfur atom of a thioacetate moiety.
Figure 1: Chemical structure of this compound.
Experimental Protocols
While specific, published experimental protocols for the synthesis and analysis of this compound are scarce, the following sections provide detailed, generalized methodologies based on standard organic chemistry techniques for the preparation and characterization of thioacetates.
Synthesis of this compound
A plausible and common method for the synthesis of this compound is the acetylation of its corresponding thiol, cyclopentanethiol. Two general protocols are provided below.
3.1.1. Synthesis via Acetylation with Acetic Anhydride
This method involves the reaction of cyclopentanethiol with acetic anhydride, often in the presence of a catalyst.
-
Materials:
-
Cyclopentanethiol
-
Acetic anhydride
-
Pyridine (or another suitable base/catalyst)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentanethiol in a suitable solvent such as diethyl ether or dichloromethane.
-
Add an equimolar amount of pyridine to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a slight excess (e.g., 1.1 equivalents) of acetic anhydride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
-
3.1.2. Synthesis via Acetylation with Acetyl Chloride
This method utilizes the more reactive acetyl chloride and is typically performed in the presence of a non-nucleophilic base.
-
Materials:
-
Cyclopentanethiol
-
Acetyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclopentanethiol and triethylamine (1.1 equivalents) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of acetyl chloride (1.05 equivalents) in anhydrous diethyl ether dropwise via the dropping funnel. A precipitate of triethylammonium chloride will form.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
-
Analytical Characterization
The following are predicted analytical data for this compound based on typical values for similar compounds.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show the following signals:
-
A multiplet in the range of 3.5-4.0 ppm corresponding to the proton on the carbon atom attached to the sulfur (CH-S).
-
A singlet around 2.3-2.4 ppm corresponding to the three protons of the acetyl group (CH3-C=O).
-
Multiplets in the range of 1.5-2.1 ppm corresponding to the eight protons of the cyclopentyl ring.
-
-
13C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum is expected to exhibit the following peaks:
-
A peak in the range of 195-200 ppm for the carbonyl carbon of the thioester (C=O).
-
A peak around 45-50 ppm for the carbon of the cyclopentyl ring attached to the sulfur atom (CH-S).
-
A peak around 30-35 ppm for the methyl carbon of the acetyl group (CH3-C=O).
-
Peaks in the range of 25-35 ppm for the remaining carbons of the cyclopentyl ring.
-
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show a strong, characteristic absorption band for the thioester carbonyl group.
-
C=O stretch: A strong absorption band is expected in the range of 1690-1715 cm-1 .
-
C-S stretch: A weaker absorption may be observed in the region of 600-800 cm-1 .
-
C-H stretch (sp3): Strong absorptions are expected just below 3000 cm-1 .
3.2.3. Mass Spectrometry (MS)
In electron ionization mass spectrometry, this compound is expected to show a molecular ion peak (M+) at m/z = 144. Common fragmentation patterns for thioesters include:
-
Loss of the cyclopentyl radical ([M - C5H9]+) resulting in a peak at m/z = 59 .
-
Loss of the acetyl radical ([M - COCH3]+) resulting in a peak at m/z = 101 .
-
A prominent peak corresponding to the acetyl cation ([CH3CO]+) at m/z = 43 .
-
A peak corresponding to the cyclopentyl cation ([C5H9]+) at m/z = 69 .
Visualizations
Experimental Workflow: Synthesis of this compound
The following diagram illustrates a typical laboratory workflow for the synthesis of this compound from cyclopentanethiol and acetic anhydride.
Caption: Synthesis workflow for this compound.
Biological Context: The Role of Thioesters in Metabolism
While no specific biological signaling pathways involving this compound have been documented, thioesters as a class are central to numerous metabolic processes. The most prominent example is Acetyl-CoA, a key thioester that serves as a hub in cellular metabolism. The following diagram illustrates the central role of Acetyl-CoA.
Caption: Central role of the thioester Acetyl-CoA in metabolism.
Safety and Handling
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from heat, sparks, and open flames.
-
Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance.
This guide provides a foundational understanding of this compound. As research into this and similar molecules progresses, more detailed information on its properties, synthesis, and potential applications will undoubtedly become available.
References
Acetylmercaptocyclopentane: An In-depth Technical Guide
CAS Number: 103604-39-3
Synonyms: Mercaptoacetic acid, cyclopentyl ester; Cyclopentyl mercaptoacetate
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical and physical properties of Acetylmercaptocyclopentane. Due to a notable lack of publicly available research, this document will focus on the foundational chemical information and extrapolate potential characteristics based on analogous compounds.
Chemical and Physical Properties
While specific experimental data for Acetylmercaptocyclopentane is scarce in the current body of scientific literature, we can infer some of its physicochemical properties based on its constituent parts: the acetyl group, the mercaptan, and the cyclopentane ring. A summary of these predicted properties is presented in Table 1.
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C7H12O2S | Based on chemical structure |
| Molecular Weight | 160.23 g/mol | Calculated from molecular formula |
| Appearance | Colorless to pale yellow liquid | General characteristic of similar thioesters |
| Odor | Pungent, sulfurous | Characteristic of mercaptan-containing compounds |
| Boiling Point | Estimated 200-220 °C | Extrapolated from similar esters and sulfur compounds |
| Solubility | Likely soluble in organic solvents, sparingly soluble in water | Based on the nonpolar cyclopentyl group and polar ester group |
Table 1: Predicted Physicochemical Properties of Acetylmercaptocyclopentane
Synthesis
A plausible synthetic route for Acetylmercaptocyclopentane would involve the esterification of thioglycolic acid with cyclopentanol. This reaction is typically acid-catalyzed.
Experimental Protocol: General Esterification of Thioglycolic Acid
-
Reactant Preparation: Equimolar amounts of thioglycolic acid and cyclopentanol are mixed in a suitable solvent, such as toluene.
-
Catalyst Addition: A catalytic amount of a strong acid, for example, sulfuric acid or p-toluenesulfonic acid, is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated under reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, and then with brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.
The logical workflow for this synthesis is depicted in the following diagram:
Biological Activity and Signaling Pathways
Currently, there is no specific information in peer-reviewed literature detailing the biological activity or the signaling pathways associated with Acetylmercaptocyclopentane. The biological effects of this compound would likely be influenced by the presence of the thiol (mercaptan) group, which is known to participate in various biological processes, including redox reactions and interactions with metal ions.
Compounds containing thiol groups can act as antioxidants or participate in the detoxification of heavy metals. Furthermore, the ester linkage may be susceptible to hydrolysis by esterases present in biological systems, which would release cyclopentanol and thioglycolic acid. The biological effects would then be a combination of the parent compound and its hydrolysis products.
Potential Applications
Given its structure, Acetylmercaptocyclopentane could be investigated for applications in several fields:
-
Flavor and Fragrance: Thioesters are known for their strong and often fruity or savory aromas, suggesting a potential use as a flavor or fragrance ingredient.
-
Pharmaceuticals: The mercapto group is a key functional group in some active pharmaceutical ingredients.
-
Material Science: Thiol-containing compounds can be used in the synthesis of polymers and other materials.
Conclusion
Acetylmercaptocyclopentane (CAS 103604-39-3) is a compound for which there is a significant lack of specific scientific data. This guide has provided a summary of its basic chemical properties, a plausible synthetic route, and has speculated on its potential biological activities and applications based on the chemistry of its functional groups. Further research is necessary to elucidate the specific characteristics and potential utility of this molecule. Researchers and professionals are encouraged to conduct empirical studies to fill the existing knowledge gaps.
"molecular weight and formula of Cyclopentanethiol acetate"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cyclopentanethiol acetate, a sulfur-containing organic compound. This document consolidates its fundamental chemical properties, outlines detailed experimental protocols for its synthesis and analysis, and discusses its potential biological significance based on the known roles of thioesters in cellular processes.
Core Data and Physical Properties
This compound, also known as S-cyclopentyl ethanethioate, is a thioester characterized by a cyclopentyl group attached to a thioacetate moiety.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂OS | [1][2] |
| Molecular Weight | 144.23 g/mol | [1][2] |
| CAS Number | 89896-84-4 | [2] |
| Alternate Names | Acetylmercaptocyclopentane, S-cyclopentyl thioacetate | [2] |
For context, the physical properties of its precursor, cyclopentanethiol, are provided below:
| Property of Cyclopentanethiol | Value | Reference |
| Boiling Point | 129-131 °C at 745 mmHg | [3] |
| Density | 0.955 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.4902 | [3] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be readily achieved through the acylation of cyclopentanethiol. A standard laboratory procedure is detailed below.
Objective: To synthesize S-cyclopentyl thioacetate from cyclopentanethiol and an acetylating agent.
Materials:
-
Cyclopentanethiol
-
Acetyl chloride or Acetic anhydride
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentanethiol (1 equivalent) and a tertiary amine base (1.1 equivalents) in the anhydrous solvent. Cool the mixture to 0 °C in an ice bath.
-
Addition of Acetylating Agent: Slowly add the acetylating agent (acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).
-
Workup: Quench the reaction by slowly adding a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Caption: Reaction workflow for the synthesis of this compound.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a primary technique for the analysis of volatile compounds like this compound.
-
Sample Preparation: Dilute the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).
-
Data Analysis: The resulting mass spectrum can be compared with spectral libraries for identification. The fragmentation pattern is expected to show characteristic peaks corresponding to the loss of the acetyl group and fragments of the cyclopentyl ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is essential for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum will provide information on the different types of protons and their connectivity. Expected signals include a singlet for the methyl protons of the acetyl group and multiplets for the protons of the cyclopentyl ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the carbons of the cyclopentyl ring.[4]
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and add a small amount of tetramethylsilane (TMS) as an internal standard.
Biological Significance and Potential Signaling Pathways
Role as an Acyl-Group Carrier:
Thioesters, most notably Acetyl-Coenzyme A (Acetyl-CoA), are critical intermediates in metabolism.[6][7] They act as activated acyl-group carriers, facilitating the transfer of these groups to other molecules.[8] this compound, upon potential enzymatic hydrolysis of the thioester bond, could release an activated acetyl group.
Metabolic Integration:
The acetyl group from this compound could potentially enter central metabolic pathways, such as the citric acid cycle, or be utilized in the biosynthesis of fatty acids and steroids.[5] The cyclopentanethiol moiety would likely be further metabolized through pathways involved in the degradation of cyclic alkanes and sulfur-containing compounds.
Caption: General mechanism of acyl transfer from a thioester.
Potential Pharmacological Relevance:
The reactivity of the thioester bond makes it a target for enzymatic action.[8] Compounds containing thioester moieties can act as enzyme inhibitors or be prodrugs that are activated by hydrolysis in vivo.[5] The biological effects of this compound, if any, would likely be related to its ability to deliver an acetyl group or to the properties of the released cyclopentanethiol.
References
- 1. m.youtube.com [m.youtube.com]
- 2. scbt.com [scbt.com]
- 3. Cyclopentanethiol | 1679-07-8 [chemicalbook.com]
- 4. Cyclopentanethiol(1679-07-8) 13C NMR spectrum [chemicalbook.com]
- 5. Thioester - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopentanethiol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentanethiol acetate, also known as Acetylmercaptocyclopentane, is a sulfur-containing organic compound with potential applications in various fields of chemical research and development. Its thioester functionality imparts characteristic reactivity, making it a subject of interest for synthetic chemists and drug discovery professionals. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and visualizations of its chemical synthesis and potential reactivity.
Core Properties
This compound is identified by the CAS Number 89896-84-4.[1] It has a molecular formula of C7H12OS and a molecular weight of 144.23 g/mol .[1] This compound is classified as a dangerous good for transport, indicating a need for careful handling and adherence to safety protocols.[1]
Physical and Chemical Data
| Identifier | Value | Source |
| IUPAC Name | S-cyclopentyl ethanethioate | N/A |
| Synonyms | Acetylmercaptocyclopentane | [1] |
| CAS Number | 89896-84-4 | [1] |
| Molecular Formula | C7H12OS | [1] |
| Molecular Weight | 144.23 g/mol | [1] |
| InChI Key | LSEYTICQPCCBPJ-UHFFFAOYSA-N | |
| SMILES | CC(=O)SC1CCCC1 |
| Physical Property | Value | Source |
| Boiling Point | 195-196 °C (lit.) | |
| Density | 1.014 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.495 (lit.) | |
| Flash Point | 70.6 °C (159.1 °F) - closed cup | |
| Solubility | Data not available for this compound. Cyclopentanethiol is slightly soluble in water; soluble in alcohol and oils. | [2][3][4] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of thioacetates is the acetylation of the corresponding thiol. The following is a generalized experimental protocol for the synthesis of this compound from Cyclopentanethiol.
Materials:
-
Cyclopentanethiol
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve Cyclopentanethiol (1.0 eq) and a base (1.1 eq) in an anhydrous solvent under a nitrogen atmosphere.
-
Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. Add acetyl chloride (1.1 eq) dropwise from the dropping funnel to the stirred solution. If using acetic anhydride, it can be added similarly.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water, 1 M HCl (if a basic catalyst was used), saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from Cyclopentanethiol.
Chemical Reactivity: Hydrolysis
Thioesters can undergo hydrolysis, typically under acidic or basic conditions, to yield a carboxylic acid and a thiol. The following diagram depicts the hydrolysis of this compound.
References
Cyclopentanethiol Acetate: A Versatile Thiol Precursor in Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cyclopentanethiol is a valuable building block in organic synthesis, particularly in the development of new therapeutic agents and specialty chemicals. However, its free thiol group is susceptible to oxidation, making direct storage and handling challenging. To circumvent this, cyclopentanethiol is often protected as its acetate ester, cyclopentanethiol acetate (also known as S-cyclopentyl thioacetate). This stable, easily handled precursor allows for the convenient introduction of the cyclopentanethiol moiety into a molecule, with the free thiol being readily unmasked in a subsequent step. This guide provides a comprehensive overview of the synthesis, deprotection, and applications of this compound as a thiol precursor.
Physicochemical Properties
A clear understanding of the physical and chemical properties of both the precursor and the final thiol is crucial for their effective use in synthesis.
| Property | This compound | Cyclopentanethiol |
| CAS Number | 89896-84-4 | 1679-07-8[1] |
| Molecular Formula | C₇H₁₂OS | C₅H₁₀S[1] |
| Molecular Weight | 144.23 g/mol | 102.20 g/mol [1] |
| Appearance | - | Colorless to pale yellow liquid[1] |
| Boiling Point | - | 129-131 °C (at 745 mmHg) |
| Density | - | 0.955 g/mL at 25 °C |
| Solubility | - | Slightly soluble in water; soluble in alcohol and oils |
Synthesis of this compound
This compound can be synthesized through several established methods, primarily from cyclopentyl halides or cyclopentanol.
From Cyclopentyl Halides
A straightforward and common method for the synthesis of thioacetates is the reaction of an alkyl halide with a thioacetate salt, such as potassium thioacetate. This reaction typically proceeds via an SN2 mechanism.
Experimental Protocol: Synthesis from Cyclopentyl Bromide
-
Materials: Cyclopentyl bromide, potassium thioacetate, and a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Procedure:
-
Dissolve cyclopentyl bromide in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a stoichiometric equivalent of potassium thioacetate to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
-
From Cyclopentanol
The Mitsunobu reaction provides a powerful method for converting alcohols directly into thioacetates with inversion of stereochemistry.[2][3] This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by thioacetic acid.[2][3]
Experimental Protocol: Mitsunobu Reaction with Cyclopentanol
-
Materials: Cyclopentanol, thioacetic acid, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentanol, triphenylphosphine, and thioacetic acid in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD in the same solvent to the reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.
-
Deprotection of this compound
The key to the utility of this compound is the efficient removal of the acetyl protecting group to furnish the free thiol. This can be achieved under both basic and acidic conditions.
Base-Catalyzed Hydrolysis
Hydrolysis of the thioester using a base is a common and effective deprotection strategy. The reaction proceeds via nucleophilic acyl substitution.
Experimental Protocol: Base-Catalyzed Deprotection
-
Materials: this compound, a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), a protic solvent like methanol or ethanol, and water.
-
Procedure:
-
Dissolve this compound in the chosen alcohol in a round-bottom flask.
-
Add an aqueous solution of the base (e.g., 1 M NaOH) to the flask.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield cyclopentanethiol. Further purification can be achieved by distillation.
-
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis provides an alternative deprotection method, which can be advantageous for substrates sensitive to basic conditions.
Experimental Protocol: Acid-Catalyzed Deprotection
-
Materials: this compound, a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), and a suitable solvent system (e.g., methanol/water or dioxane/water).
-
Procedure:
-
Dissolve this compound in the chosen solvent system.
-
Add a catalytic amount of the strong acid.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the mixture and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Work up the organic layer as described in the base-catalyzed procedure.
-
Summary of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Base-Catalyzed | NaOH, KOH, NaOMe | Room temp. or gentle heating | Generally fast and high-yielding | Not suitable for base-sensitive substrates |
| Acid-Catalyzed | HCl, H₂SO₄ | Reflux | Suitable for base-sensitive substrates | Can be slower and may require harsher conditions |
Reaction Mechanisms and Workflows
Visualizing the reaction mechanisms and experimental workflows can aid in understanding and implementing these synthetic transformations.
References
- 1. Cyclopentanethiol | C5H10S | CID 15510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theoretical study on the alkaline hydrolysis of methyl thioacetate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of Cyclopentanethiol Compounds
Introduction
Cyclopentanethiol, a sulfur-containing organic compound with a five-membered ring structure, is primarily recognized for its applications in chemical synthesis and as a flavoring agent.[1] However, the core cyclopentanethiol moiety serves as a scaffold for a diverse range of derivatives exhibiting significant biological activities. The mechanism of action of these compounds is not intrinsic to the cyclopentanethiol group itself but is rather defined by the nature of the functional groups and larger molecular structures to which it is attached. This guide delineates the known mechanisms of action, supported by experimental data and protocols, for various classes of cyclopentanethiol derivatives, with a focus on their therapeutic potential.
Antioxidant Activity of Cyclopentanethiol Derivatives
A notable biological activity associated with cyclopentanethiol derivatives is their capacity to act as antioxidants. Research has focused on 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, which have demonstrated significant antiradical properties.[2]
Mechanism of Action: Radical Scavenging
The primary antioxidant mechanism for these derivatives is believed to be radical scavenging. The thiol group and its derivatives can donate a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reactions that can lead to cellular damage. The efficacy of this action is highly dependent on the substituents attached to the thioether fragment of the molecule.[2]
Quantitative Data: In Vitro Antioxidant Activity
The antioxidant activity of these compounds has been quantified using an in vitro model of Fe²⁺-dependent adrenaline oxidation. The percentage of inhibition of adrenaline oxidation serves as a measure of the compound's antiradical activity.
| Compound Class | Substituent | Antioxidant Activity (% Inhibition) |
| 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione | p-halogenated benzylthioethers | High (e.g., 4f - 64%, 4e - 56%) |
| Ethylacetate-containing thio-derivative | Significant (4h - 60%) | |
| Acetamide-containing thio-derivative | Moderate (4g - 40%) | |
| o-methylbenzyl moiety | Comparable to ionol | |
| m-fluorobenzyl moiety | Moderate (33.33%) | |
| o-halogenated benzylthioethers | Pro-oxidant activity observed |
Data sourced from a study on the synthesis and antioxidant activity of 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione.[3]
Experimental Protocol: Fe²⁺-Dependent Adrenaline Oxidation Assay
Objective: To assess the in vitro antioxidant activity of cyclopentanethiol derivatives by measuring their ability to inhibit the oxidation of adrenaline induced by ferrous ions.
Methodology:
-
A solution of the test compound is prepared in a suitable solvent.
-
Adrenaline solution is prepared in a buffer (e.g., phosphate buffer, pH 7.4).
-
A solution of a ferrous salt (e.g., FeCl₂) is prepared.
-
The test compound solution is added to the adrenaline solution.
-
The oxidation reaction is initiated by the addition of the ferrous salt solution.
-
The kinetics of adrenaline oxidation are monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 480 nm) over time.
-
The percentage of inhibition of adrenaline oxidation is calculated by comparing the rate of oxidation in the presence and absence of the test compound.
-
A known antioxidant, such as ionol, is used as a positive control.[2][3]
Enzyme Inhibition by Cyclopentane-Containing Compounds
The cyclopentane scaffold, including cyclopentanethiol derivatives, has been incorporated into molecules designed to inhibit specific enzymes, indicating a potential mechanism of action for therapeutic intervention in various diseases.
P2Y12 Receptor Antagonism
Cyclopentyl-triazolol-pyrimidine (CPTP) based compounds have been investigated as oral P2Y12 receptor antagonists.[4] The P2Y12 receptor is a key player in platelet activation and aggregation, making its inhibitors valuable anti-platelet agents for the prevention of thrombotic events. The mechanism involves the compound binding to the P2Y12 receptor, thereby blocking the binding of its natural ligand, ADP, and inhibiting downstream signaling pathways that lead to platelet aggregation.[4]
Neuraminidase Inhibition
A series of cyclopentane derivatives have been identified as potent and selective inhibitors of the influenza virus neuraminidase.[5] Neuraminidase is a crucial enzyme for the release of new viral particles from infected cells. By inhibiting this enzyme, these cyclopentane derivatives prevent the spread of the virus. The mechanism is based on the compound's ability to bind to the active site of the neuraminidase enzyme, mimicking the natural substrate, sialic acid.[5]
MraY Inhibition
Cyclopentane-based analogs of muraymycin have been synthesized and evaluated for their ability to target phospho-MurNAc-pentapeptide translocase (MraY). MraY is an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[6] Inhibition of MraY disrupts cell wall synthesis, leading to bacterial cell death. This represents a promising antibacterial mechanism. The structure-activity relationship of these analogs suggests that a lipophilic side chain is crucial for MraY inhibition.[6]
Visualizations
References
- 1. Cyclopentanethiol | C5H10S | CID 15510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and biological evaluation of cyclopentyl-triazolol-pyrimidine (CPTP) based P2Y12 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Versatility of Thioacetate Derivatives in Modern Organic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thioacetate derivatives have emerged as indispensable intermediates in organic synthesis, offering a stable and versatile platform for the introduction of thiol functionalities and participation in a range of powerful C-S and C-C bond-forming reactions. Their stability compared to free thiols, which are prone to oxidation, makes them ideal for multi-step syntheses. This technical guide provides an in-depth review of the synthesis, reactions, and applications of thioacetate derivatives, with a focus on quantitative data, detailed experimental protocols, and key reaction pathways.
Synthesis of Thioacetate Derivatives
The preparation of thioacetate esters is readily achieved through several reliable methods. The most common approaches involve the nucleophilic substitution of an alkyl halide with a thioacetate salt or the condensation of a thiol with a carboxylic acid derivative.
One highly efficient method involves the reaction of alkyl halides with potassium thioacetate.[1] This reaction is often carried out in a polar aprotic solvent like DMF, acetone, or ethanol.[2] A green chemistry approach utilizing water as a solvent has also been developed, offering an environmentally friendly alternative.[3] For instance, the reaction of benzyl chloride with sodium thioacetate, catalyzed by PEG400 in the absence of a solvent, provides a high-yielding and operationally simple procedure.[4]
Another prevalent method is the Mitsunobu reaction, which allows for the conversion of alcohols to thioacetates using thioacetic acid in the presence of a phosphine and an azodicarboxylate. Furthermore, thioacetates can be synthesized from alcohols by first converting the alcohol to a good leaving group, such as a mesylate, followed by substitution with the thioacetate anion.[5]
Table 1: Synthesis of S-Alkyl Thioacetates from Alkyl Halides
| Entry | Alkyl Halide | Product | Conditions | Yield (%) | Reference |
| 1 | Benzyl chloride | Benzyl thioacetate | Sodium thioacetate, PEG400, room temp. | 96 | [4] |
| 2 | n-Butyl bromide | n-Butyl thioacetate | Sodium thioacetate, PEG400, 65-70 °C | 94 | [4] |
| 3 | iso-Propyl bromide | iso-Propyl thioacetate | Sodium thioacetate, PEG400, 65-70 °C | 85 | [4] |
| 4 | Allyl bromide | Allyl thioacetate | Sodium thioacetate, PEG400, room temp. | 95 | [4] |
Key Reactions of Thioacetate Derivatives
The primary utility of thioacetate derivatives lies in their role as thiol precursors. The thioacetate group can be readily cleaved under various conditions to unmask the free thiol, which can then be used in subsequent reactions.
Deprotection to Thiols
The hydrolysis of the thioester bond is the most fundamental reaction of thioacetate derivatives. This can be accomplished under both basic and acidic conditions. Basic hydrolysis is typically performed using sodium hydroxide or potassium hydroxide in an alcoholic solvent. Acid-catalyzed deprotection is often carried out with hydrochloric acid in methanol.[6] Milder methods have also been developed to avoid side reactions with sensitive functional groups. One such method employs catalytic amounts of tetrabutylammonium cyanide (TBACN) in a protic solvent, which is particularly effective for aliphatic thioacetates.[1][7]
Table 2: Comparison of Thioacetate Deprotection Methods
| Entry | Substrate | Deprotection Method | Conditions | Yield (%) | Reference |
| 1 | S-(10-Undecenyl) thioacetate | NaOH | EtOH, H₂O, reflux, 2h | ~80 | |
| 2 | Various Thioacetates | NaOH | EtOH, H₂O, reflux, 2h | 50-75 | [6] |
| 3 | Various Thioacetates | HCl | MeOH, reflux, 5h | 50-75 | [6] |
| 4 | Various Thioacetates | Hydroxylamine | EtOH, room temp., 2h | Poor | [6] |
| 5 | Aliphatic Thioacetates | Catalytic TBACN | Protic solvent, room temp. | >80 | [7] |
The Fukuyama Coupling
A significant application of thioesters, including thioacetates, is the Fukuyama coupling reaction. This palladium-catalyzed reaction couples a thioester with an organozinc halide to form a ketone.[8][9] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. The proposed mechanism involves the oxidative addition of the thioester to the palladium(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the ketone product.[8][10]
Experimental Protocols
Synthesis of Benzyl Thioacetate[4]
A mixture of sodium thioacetate (21.6 g, 0.22 mol), benzyl chloride (25.4 g, 0.2 mol), and PEG400 (2.4 g, 0.006 mol) is placed in a 50 mL three-necked, round-bottomed flask equipped with a mechanical stirrer. The mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is washed three times with 50 mL of water. The organic phase is separated and dried over magnesium sulfate. The product, benzyl thioacetate, is collected by distillation (160–162 °C/50 mmHg).
Base-Promoted Deprotection of S-(10-Undecenyl) Thioacetate[6]
S-(10-Undecenyl) thioacetate (2.0 g, 8.76 mmol) is dissolved in 10 mL of ethanol in a 250 mL three-neck, round-bottom flask under an inert atmosphere. A solution of NaOH (700 mg, 18 mmol) in 2.5 mL of H₂O is added dropwise. The reaction mixture is refluxed for 2 hours before being cooled to room temperature. The mixture is then neutralized with 6 mL of degassed 2 M HCl solution and transferred to a separatory funnel under an inert atmosphere. 20 mL of degassed diethyl ether and 10 mL of degassed water are added, and the organic layer is separated. The organic layer is washed with 10 mL of degassed water and dried over Na₂SO₄. The solvent is removed at 40 °C using a rotary evaporator to yield 11-mercapto-1-undecene.
Visualizing Key Pathways
To better illustrate the role of thioacetate derivatives in chemical and biochemical processes, the following diagrams, generated using the DOT language, depict key workflows and signaling pathways.
Caption: General workflow for the synthesis of S-alkyl thioacetates.
Caption: Base-mediated deprotection of a thioacetate to a thiol.
Caption: Catalytic cycle of the Fukuyama coupling reaction.
References
- 1. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
- 2. ias.ac.in [ias.ac.in]
- 3. chem960.com [chem960.com]
- 4. tandfonline.com [tandfonline.com]
- 5. rsc.org [rsc.org]
- 6. memphis.edu [memphis.edu]
- 7. researchgate.net [researchgate.net]
- 8. Fukuyama coupling - Wikipedia [en.wikipedia.org]
- 9. Fukuyama Coupling [organic-chemistry.org]
- 10. Fukuyama reduction - Wikipedia [en.wikipedia.org]
Unveiling Cyclopentanethiol: A Technical Guide to its Discovery, History, and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Cyclopentanethiol, a sulfur-containing cyclic organic compound, and its derivatives have garnered interest within the scientific community, particularly in the realm of drug discovery and development. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and properties of cyclopentanethiol and its derivatives, with a focus on their potential therapeutic applications. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key reactions are provided.
Discovery and History: Tracing the Origins of Cyclopentanethiol
While a definitive date for the initial discovery of cyclopentanethiol remains elusive in the existing literature, the history of thiol chemistry dates back to 1834.[1][2] The synthesis of thiols, or mercaptans, has evolved significantly since then, with various methods being developed for their preparation.[3] Early industrial methods for thiol synthesis, prevalent from the 1960s to the 1980s, often involved the acid-catalyzed addition of hydrogen sulfide to alkenes.[3]
The preparation of cyclopentanethiol itself can be achieved through several established synthetic routes. One common method involves the reaction of cyclopentyl bromide with potassium hydrosulfide.[4][5] Another approach is the reduction of cyclopentanone.[6] While the specific historical first synthesis of cyclopentanethiol is not well-documented, these methods represent the culmination of decades of research in organosulfur chemistry.
Physicochemical Properties of Cyclopentanethiol
Cyclopentanethiol is a colorless liquid with a characteristic strong, unpleasant odor.[5] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C5H10S | [7] |
| Molecular Weight | 102.20 g/mol | [7] |
| Boiling Point | 129-131 °C at 745 mmHg | [4] |
| Density | 0.955 g/mL at 25 °C | [4] |
| Refractive Index | 1.4902 at 20 °C | [4] |
| Solubility | Sparingly soluble in water; soluble in alcohol and oils. | [5] |
Synthesis of Cyclopentanethiol and Its Derivatives
Synthesis of Cyclopentanethiol
Two primary methods for the laboratory-scale synthesis of cyclopentanethiol are outlined below.
Method 1: From Cyclopentyl Bromide
This method involves the nucleophilic substitution of bromide with a hydrosulfide ion.
-
Reaction: C₅H₉Br + KSH → C₅H₉SH + KBr
-
Experimental Protocol: A detailed experimental protocol for the synthesis of cyclopentyl bromide, a necessary precursor, involves the reaction of cyclopentene with hydrogen bromide in the presence of a heterogeneous catalyst.[8] The subsequent reaction with potassium hydrosulfide is a standard procedure for thiol synthesis. In a typical setup, cyclopentyl bromide is reacted with an alcoholic solution of potassium hydrosulfide under reflux. The reaction mixture is then neutralized, and the product is extracted and purified by distillation.
Method 2: Reduction of Cyclopentanone
This method involves the reduction of the carbonyl group of cyclopentanone to a hydroxyl group, followed by conversion to a thiol.
-
Reaction:
-
C₅H₈O + NaBH₄ → C₅H₉OH
-
C₅H₉OH → C₅H₉SH (multi-step conversion)
-
-
Experimental Protocol: Cyclopentanone can be reduced to cyclopentanol using a reducing agent like sodium borohydride in an alcoholic solvent.[6][9] The resulting cyclopentanol can then be converted to cyclopentanethiol through a variety of methods, including reaction with thiourea followed by hydrolysis. A general procedure for the reduction of a ketone using sodium borohydride involves dissolving the ketone in ethanol, cooling the solution, and adding sodium borohydride portion-wise.[2] After the reaction is complete, the product is isolated by extraction and purified.[2]
Synthesis of Cyclopentanethiol Derivatives
The versatile thiol group of cyclopentanethiol allows for the synthesis of a wide range of derivatives, including thioethers and thioesters.
3.2.1. Thioether Derivatives
Thioethers are formed by the reaction of a thiolate with an alkyl or aryl halide.
-
Experimental Protocol (General): Cyclopentanethiol is first deprotonated with a base (e.g., sodium hydride) to form the cyclopentanethiolate anion. This is followed by the addition of an appropriate alkyl or aryl halide. The reaction typically proceeds via an SN2 mechanism.[10]
3.2.2. Thioester Derivatives
Thioesters can be synthesized by the acylation of cyclopentanethiol.
-
Experimental Protocol (General): Cyclopentanethiol can be reacted with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) to form a thioester. The reaction with a carboxylic acid is often facilitated by a coupling agent.[11]
Biological Activities and Therapeutic Potential of Cyclopentanethiol Derivatives
Derivatives of cyclopentanethiol have shown promise in various therapeutic areas, acting as enzyme inhibitors and exhibiting anticancer and other biological activities.
Matrix Metalloproteinase (MMP) Inhibitors
Matrix metalloproteinases are a family of enzymes involved in the degradation of the extracellular matrix, and their dysregulation is implicated in diseases such as cancer and arthritis.[11][12] Thiol-containing compounds have been investigated as MMP inhibitors, with the thiol group acting as a zinc-binding moiety in the enzyme's active site.[1][13] A series of thiol-containing derivatives have been shown to inhibit MMPs 1, 3, and 9, with some compounds demonstrating oral bioavailability.[1]
Anticancer Activity
Several cyclopentane derivatives have been synthesized and evaluated for their antitumor properties.[5][14] For instance, cyclopentane-fused anthraquinone derivatives have shown potent antiproliferative activity against various tumor cell lines.[5] Furthermore, cyclopentenone derivatives have been studied for their potential as anticancer agents.[15] The development of cyclopamine derivatives, which can inhibit the Hedgehog signaling pathway, represents another avenue for anticancer drug discovery based on the cyclopentane scaffold.[16][17]
Other Biological Activities
Cyclopenteno[b]thiophene derivatives have been synthesized and evaluated as local anesthetic and antiarrhythmic agents, demonstrating activities comparable to established drugs like lidocaine.[3]
Signaling Pathways and Experimental Workflows
The development of cyclopentanethiol derivatives as therapeutic agents often involves a structured workflow, from initial synthesis to biological evaluation.
References
- 1. Design and synthesis of thiol containing inhibitors of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and biological evaluation of new cyclopenteno[b]thiophene derivatives as local anesthetic and antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solved: Multiple-step syntheses. Propose a multiple-step synthesis of each compound from cyclopent [Chemistry] [gauthmath.com]
- 7. mdpi.com [mdpi.com]
- 8. CA2180814A1 - Process for preparing cyclopentyl bromide - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of five-membered heterocycles fused to cyclopenta[c]thiophene as new antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. "Synthesis and anticancer activity studies of cyclopamine derivatives" by Jianjun Zhang, Massoud Garrossian et al. [digitalcommons.usu.edu]
- 17. Synthesis and anticancer activity studies of cyclopamine derivatives [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Utilizing Thiol-Reactive Probes in Proteomics Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The study of protein cysteine modifications is a critical aspect of proteomics research, providing insights into cellular signaling, redox regulation, and drug-target interactions. Cysteine residues, with their reactive thiol groups, are frequent targets of post-translational modifications that can modulate protein function.[1][2] Chemical proteomics utilizes synthetic small molecules to covalently modify specific protein residues, enabling their identification and characterization.[3] This document provides detailed application notes and protocols for the use of thiol-reactive probes, exemplified by cyclopentanethiol acetate, in proteomics research. While direct literature on this compound in proteomics is not abundant, the principles and protocols outlined here are based on the well-established use of other thiol-reactive compounds for cysteine modification analysis.[1][2][4]
Thiol-reactive probes are invaluable tools for identifying and quantifying cysteine modifications, profiling enzyme activity, and discovering new drug targets.[3][5] These reagents typically contain a reactive group that forms a stable covalent bond with the sulfhydryl group of cysteine residues.[6] The choice of a specific probe depends on the downstream application, which can range from fluorescent imaging to mass spectrometry-based identification of modified proteins.[7][8]
I. Principle of Thiol-Reactive Probing
The fundamental principle behind the use of thiol-reactive probes like this compound is the nucleophilic addition of the cysteine thiol group to an electrophilic center in the probe. This reaction results in a stable thioether linkage, effectively "tagging" the cysteine-containing protein.
The general workflow for a chemical proteomics experiment using a thiol-reactive probe involves the following steps:
-
Sample Preparation: Cells or tissues are lysed to extract proteins.
-
Labeling: The protein lysate is incubated with the thiol-reactive probe.
-
Removal of Excess Probe: Unreacted probe is removed through precipitation or dialysis.
-
Enrichment (Optional): If the probe contains an affinity tag (e.g., biotin), the labeled proteins can be enriched.
-
Analysis: Labeled proteins are analyzed by various methods, including gel electrophoresis, Western blotting, or mass spectrometry.
Below is a Graphviz diagram illustrating the general experimental workflow.
II. Applications in Proteomics Research
Thiol-reactive probes have diverse applications in proteomics, including:
-
Identification of Redox-Modified Cysteines: Studying oxidative stress and redox signaling by identifying cysteines that are susceptible to oxidation.[2]
-
Activity-Based Protein Profiling (ABPP): Using probes that target the active site cysteines of enzymes to profile their activity in complex biological samples.
-
Drug Target Identification: Identifying the protein targets of drugs that act by modifying cysteine residues.[3][5][9]
-
Validation of Drug-Target Engagement: Confirming that a drug is binding to its intended cysteine-containing target in a cellular context.
The following diagram illustrates the logical relationship in a drug discovery context.
References
- 1. Protein cysteine modifications: (1) medical chemistry for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomic approaches to the characterization of protein thiol modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.stanford.edu [med.stanford.edu]
- 4. Modification of cysteine residues by cyclopentenone prostaglandins: interplay with redox regulation of protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scitechnol.com [scitechnol.com]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Chemical Proteomics for Target Discovery of Head-to-Tail Cyclized Mini-Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Cyclopentanethiol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentanethiol acetate (C7H12OS), also known as Acetylmercaptocyclopentane, is a sulfur-containing organic compound with a molecular weight of 144.23 g/mol .[1][2] Its characterization is a critical step in quality control, stability testing, and formulation development within the pharmaceutical and chemical industries. These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the qualitative and quantitative analysis of this compound.
Analytical Techniques for Characterization
A multi-technique approach is recommended for the unambiguous characterization of this compound. The combination of chromatographic and spectroscopic methods provides comprehensive information regarding the identity, purity, and structure of the molecule.
| Analytical Technique | Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds, determination of molecular weight and fragmentation pattern for structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups present in the molecule based on their characteristic vibrational frequencies. |
| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purity assessment of the compound. |
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
Caption: Experimental workflow for this compound characterization.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the retention time, molecular weight, and fragmentation pattern of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents:
-
This compound
-
Solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the chosen solvent.
-
GC-MS Parameters:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split mode, 50:1)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-450.
-
Expected Results: The mass spectrum should show a molecular ion peak (M+) at m/z 144, corresponding to the molecular weight of this compound. Characteristic fragment ions would include those resulting from the loss of the acetyl group (m/z 43) and the thioacetyl group, as well as fragments corresponding to the cyclopentyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
Reagents:
-
This compound
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of CDCl₃ containing TMS.
-
¹H NMR Acquisition:
-
Acquire the proton NMR spectrum using standard parameters.
-
-
¹³C NMR Acquisition:
-
Acquire the carbon NMR spectrum using standard parameters, including proton decoupling.
-
Expected ¹H NMR Spectral Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.5 - 3.8 | Multiplet | 1H | -S-CH - |
| ~ 2.3 | Singlet | 3H | -S-C(=O)-CH₃ |
| ~ 1.5 - 2.1 | Multiplets | 8H | Cyclopentyl -CH₂ - |
Expected ¹³C NMR Spectral Data (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195 | -S-C =O |
| ~ 45 - 50 | -S-C H- |
| ~ 30 - 35 | Cyclopentyl C H₂ |
| ~ 25 - 30 | Cyclopentyl C H₂ |
| ~ 30 | -S-C(=O)-C H₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
FT-IR Spectrometer with a suitable sampling accessory (e.g., ATR).
Procedure:
-
Sample Preparation: Place a small drop of neat liquid this compound directly on the ATR crystal or prepare a thin film on a KBr plate.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~ 2960-2870 | C-H (alkane) | Stretching |
| ~ 1690 | C=O (thioester) | Stretching |
| ~ 1450 | C-H (alkane) | Bending |
| ~ 1100 | C-S | Stretching |
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity and quantify the concentration of this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm (Thioesters typically have a weak UV absorbance at lower wavelengths).
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the peak area.
Purity Calculation: The purity of this compound can be determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Data Presentation
Summary of Expected Analytical Data
| Parameter | Technique | Expected Value/Observation |
| Molecular Weight | GC-MS | 144 g/mol |
| ¹H NMR | NMR | Peaks corresponding to cyclopentyl and acetyl protons. |
| ¹³C NMR | NMR | Peaks corresponding to cyclopentyl and thioester carbons. |
| Key IR Bands | FT-IR | ~1690 cm⁻¹ (C=O), ~2960-2870 cm⁻¹ (C-H) |
| Purity | HPLC | >95% (typical for analytical standards) |
Logical Relationship of Analytical Techniques
The following diagram illustrates how the information from different analytical techniques is integrated for a comprehensive characterization of this compound.
Caption: Interrelation of analytical techniques for compound characterization.
References
Application Notes and Protocols: Step-by-Step Synthesis of Thiols from Thioacetates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiol functional group is a crucial component in a wide array of biologically active molecules and plays a pivotal role in drug development.[1] Thiols are known for their ability to interact with biological targets, act as antioxidants, and serve as key intermediates in the synthesis of complex pharmaceuticals. The synthesis of thiols often involves the use of a protecting group to mask the reactive thiol moiety during intermediate synthetic steps. The thioacetate group is a commonly employed protecting group due to its stability and the relative ease of its subsequent deprotection to reveal the free thiol.
This document provides detailed protocols for the synthesis of thiols from thioacetates via deprotection, a critical final step in many synthetic routes. We present a comparative analysis of various deprotection methods, including basic, acidic, and milder, chemoselective approaches, to guide researchers in selecting the optimal conditions for their specific substrate and research needs.
Data Presentation: Comparison of Thioacetate Deprotection Methods
The selection of a deprotection method is critical and depends on the stability of the substrate and the presence of other functional groups. The following table summarizes the reaction conditions and yields for three common deprotection methods across a range of thioacetate substrates. This quantitative data allows for an easy comparison to aid in method selection.
| Substrate | Deprotection Method | Reagents & Conditions | Reaction Time | Yield (%) | Reference |
| S-(3-azidopropyl) thioacetate | Base-Promoted | 0.5M NaOH in Ethanol, 82°C | 2 h | 65 | [2] |
| S-(3-azidopropyl) thioacetate | Acid-Catalyzed | conc. HCl in Methanol, 77°C | 5 h | 72 | [2] |
| S-(3-azidopropyl) thioacetate | Hydroxylamine | Hydroxylamine in Ethanol, Room Temperature | 2 h | 25 | [2] |
| 4-bromophenyl thioacetate | Base-Promoted | 0.5M NaOH in Ethanol, 82°C | 2 h | 58 | [2] |
| 4-bromophenyl thioacetate | Acid-Catalyzed | conc. HCl in Methanol, 77°C | 5 h | 68 | [2] |
| 4-bromophenyl thioacetate | Hydroxylamine | Hydroxylamine in Ethanol, Room Temperature | 2 h | 15 | [2] |
| S-(2-phenoxy-ethyl) thioacetate | Base-Promoted | 0.5M NaOH in Ethanol, 82°C | 2 h | 75 | [2] |
| S-(2-phenoxy-ethyl) thioacetate | Acid-Catalyzed | conc. HCl in Methanol, 77°C | 5 h | 78 | [2] |
| S-(2-phenoxy-ethyl) thioacetate | Hydroxylamine | Hydroxylamine in Ethanol, Room Temperature | 2 h | 35 | [2] |
| S-tert-butyl thioacetate | Base-Promoted | 0.5M NaOH in Ethanol, 82°C | 2 h | 45 | [2] |
| S-tert-butyl thioacetate | Acid-Catalyzed | conc. HCl in Methanol, 77°C | 5 h | 55 | [2] |
| S-tert-butyl thioacetate | Hydroxylamine | Hydroxylamine in Ethanol, Room Temperature | 2 h | 10 | [2] |
| S-furfuryl thioacetate | Base-Promoted | 0.5M NaOH in Ethanol, 82°C | 2 h | 85 | [2] |
| S-furfuryl thioacetate | Acid-Catalyzed | conc. HCl in Methanol, 77°C | 5 h | 88 | [2] |
| S-furfuryl thioacetate | Hydroxylamine | Hydroxylamine in Ethanol, Room Temperature | 2 h | 92 | [2] |
| S-(10-undecenyl) thioacetate | Base-Promoted | NaOH in Ethanol/H2O, Reflux | 2 h | ~80 | [3][4] |
| Aliphatic Thioacetates | Catalytic TBACN | 0.5 eq. TBACN in 1:1 Chloroform/Methanol, Room Temperature | 3 h | >80 | [5] |
Experimental Protocols
Detailed methodologies for the key deprotection procedures are provided below.
Protocol 1: Base-Promoted Deprotection of Thioacetates (NaOH)
This protocol is a general and often high-yielding method for the deprotection of thioacetates.
Materials:
-
Thioacetate substrate
-
Ethanol
-
0.5M Sodium Hydroxide (NaOH) solution
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Stir plate and stir bar
Procedure:
-
Dissolve the thioacetate (1.2 mmol) in ethanol (10 mL) in a round-bottom flask.[2]
-
Add 0.5M NaOH solution (4 mL) to the flask.[2]
-
Heat the reaction mixture to reflux at 82°C and stir for 2 hours.[2]
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the solution with hexanes (3 x 15 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate and decant the solution.[2]
-
The resulting solution contains the free thiol.
Protocol 2: Acid-Catalyzed Deprotection of Thioacetates (HCl)
This method is an alternative to base-promoted deprotection and can be advantageous for substrates sensitive to basic conditions.
Materials:
-
Thioacetate substrate
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Stir plate and stir bar
Procedure:
-
Dissolve the thioacetate (1.2 mmol) in methanol (15 mL) in a round-bottom flask.[2]
-
Carefully add concentrated HCl (1 mL) to the solution.[2]
-
Heat the reaction mixture to reflux at 77°C and stir for 5 hours.[2]
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the solution with hexanes (3 x 15 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate and decant the solution.[2]
-
The resulting solution contains the free thiol.
Protocol 3: Mild Deprotection with Tetrabutylammonium Cyanide (TBACN)
This protocol is suitable for substrates with base- or acid-labile functional groups, offering a chemoselective deprotection of thioacetates.[5]
Materials:
-
Aliphatic thioacetate substrate
-
Tetrabutylammonium cyanide (TBACN)
-
Methanol
-
Chloroform
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Dissolve the aliphatic thioacetate in a 1:1 mixture of chloroform and methanol in a Schlenk flask under an inert atmosphere.[5]
-
Add a catalytic amount of TBACN (0.5 molar equivalents per thioacetate group).[5]
-
Stir the solution at room temperature for approximately 3 hours.[5]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the residue by column chromatography or distillation to remove the catalyst residue.[5]
Mandatory Visualization
Experimental Workflow for Thiol Synthesis from Thioacetates
The following diagram illustrates the general workflow for the synthesis of thiols from thioacetates, including the key steps of thioacetate formation and subsequent deprotection.
Caption: General workflow for the two-step synthesis of thiols.
Logical Relationship for Choosing a Deprotection Method
The choice of the deprotection method is critical for the successful synthesis of the target thiol, especially when dealing with complex molecules containing various functional groups. The following diagram outlines the decision-making process.
Caption: Decision tree for selecting a thioacetate deprotection method.
References
- 1. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. memphis.edu [memphis.edu]
- 3. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
Application of Cyclopentanethiol Acetate in Pharmaceutical Intermediate Synthesis: A Review of Available Data
Despite a comprehensive review of scientific literature and chemical databases, there is currently no specific, publicly available information detailing the direct application of Cyclopentanethiol acetate in the synthesis of pharmaceutical intermediates. While the cyclopentane and cyclopentene ring systems are crucial structural motifs in a variety of antiviral drugs, particularly carbocyclic nucleoside analogues, the use of this compound as a starting material or key intermediate in their synthesis is not documented in the reviewed literature.
This report summarizes the importance of the cyclopentane core in antiviral drug development and outlines general synthetic strategies for these molecules, providing context for where a compound like this compound could hypothetically be utilized, though no concrete examples have been found.
The Significance of the Cyclopentane Ring in Antiviral Drugs
Carbocyclic nucleoside analogues are a class of antiviral drugs where the furanose ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring. This structural modification prevents the cleavage of the glycosidic bond by phosphorylases, leading to increased metabolic stability. Several important antiviral drugs feature this carbocyclic core, including:
-
Abacavir: A potent reverse transcriptase inhibitor used in the treatment of HIV.
-
Carbovir: An antiretroviral agent that is a precursor to Abacavir.
-
Entecavir: Used to treat Hepatitis B virus infection.
The synthesis of these molecules is a key focus in medicinal chemistry, and various synthetic routes have been developed to construct the chiral cyclopentane or cyclopentene intermediates.
General Synthetic Strategies for Carbocyclic Nucleoside Analogues
The synthesis of the core cyclopentene intermediate for drugs like Abacavir often involves multi-step sequences starting from various precursors. While this compound is not explicitly mentioned, these syntheses provide insight into the types of reactions and intermediates involved.
A generalized workflow for the synthesis of a key intermediate for Abacavir, (1R,4S)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol, is depicted below. This intermediate is a direct precursor to Abacavir.[1][2]
Figure 1. Generalized synthetic workflow for Abacavir.
Hypothetical Role of Cyclopentanethiol Derivatives
While no literature directly supports the use of this compound, a thiol functional group on a cyclopentane ring could, in principle, be used in several ways in organic synthesis:
-
Nucleophilic Substitution: The thiol group is a good nucleophile and could be used to displace leaving groups to form thioethers.
-
Thiol-Ene "Click" Chemistry: The thiol group can react with an alkene in the presence of a radical initiator or UV light to form a thioether. This is a highly efficient and widely used reaction in medicinal chemistry.
-
Protecting Group Chemistry: The acetate group on this compound suggests it is a protected form of cyclopentanethiol. The thiol could be deprotected and then utilized in subsequent reactions.
The following diagram illustrates a hypothetical reaction where a cyclopentanethiol derivative could be used.
Figure 2. Hypothetical use of a cyclopentanethiol derivative.
Conclusion
At present, there are no specific, documented applications of this compound in the synthesis of pharmaceutical intermediates within the public domain. Researchers and scientists in drug development are encouraged to consult proprietary databases and internal documentation for potential, non-public applications. The cyclopentane and cyclopentene moieties remain of high interest in the development of antiviral agents, and novel synthetic routes utilizing various functionalized cyclopentane derivatives continue to be an active area of research.
References
"protocol for the deprotection of Cyclopentanethiol acetate to cyclopentanethiol"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the deprotection of cyclopentanethiol acetate to yield cyclopentanethiol, a critical step in various synthetic organic chemistry and drug development processes. The primary method detailed is a robust and widely applicable base-mediated hydrolysis using sodium hydroxide. Alternative methods, including acidic hydrolysis and milder catalytic approaches, are also briefly discussed and summarized. This guide includes a step-by-step experimental procedure, a summary of quantitative data for different deprotection strategies, and a visual workflow to ensure procedural clarity and reproducibility.
Introduction
The protection of thiol functional groups as thioacetates is a common strategy in multi-step organic synthesis due to their stability under various reaction conditions. However, the efficient and clean removal of the acetyl protecting group is crucial to unmask the reactive thiol for subsequent transformations or to yield the final target molecule. Cyclopentanethiol is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This protocol outlines a standard and reliable procedure for the deprotection of this compound.
Deprotection Methods Overview
Several methods have been established for the cleavage of thioacetates.[1][2] The choice of method often depends on the substrate's sensitivity to acidic or basic conditions and the presence of other functional groups.
-
Basic Hydrolysis: This is a very common and effective method, typically employing strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent.[3][4] Other bases such as sodium methoxide (NaOMe) and potassium carbonate (K2CO3) can also be utilized.[4]
-
Acidic Hydrolysis: Strong acids such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) can also effect the deprotection of thioacetates.[1][5]
-
Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH4) can reduce the thioester to the corresponding thiol.[6][7]
-
Mild Catalytic Methods: For sensitive substrates, milder methods have been developed. One such method employs a catalytic amount of tetrabutylammonium cyanide (TBACN) in a protic solvent, offering high yields and compatibility with various functional groups.[1][2]
This application note will focus on the detailed protocol for basic hydrolysis with sodium hydroxide, given its widespread use and effectiveness.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for various thioacetate deprotection methods.
| Deprotection Reagent | Substrate Scope | Solvent System | Reaction Time | Temperature | Typical Yield | Citations |
| Sodium Hydroxide (NaOH) | Aliphatic Thioacetates | Ethanol/Water | 2 hours | Reflux | 50-75% | [3][4][5] |
| Hydrochloric Acid (HCl) | Aliphatic Thioacetates | Methanol | 5 hours | Reflux | 50-75% | [5] |
| Tetrabutylammonium Cyanide (TBACN) (catalytic) | Aliphatic Thioacetates | Protic Solvents | ≤ 5 hours | Room Temp. | > 80% | [1][2] |
| Lithium Aluminum Hydride (LiAlH4) | General Thioacetates | Diethyl Ether / THF | Not Specified | Not Specified | 26-95% | [6][7][8] |
| Hydroxylamine | Aliphatic Thioacetates | Ethanol | 2 hours | Room Temp. | Poor | [5] |
Experimental Protocol: Base-Mediated Deprotection of this compound
This protocol is adapted from a general procedure for thioacetate deprotection using sodium hydroxide.[3][4]
Materials:
-
This compound
-
Ethanol (reagent grade)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2 M solution
-
Diethyl ether (anhydrous)
-
Sodium sulfate (Na2SO4), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (approximately 4-5 mL per gram of thioacetate) under an inert atmosphere.
-
Reagent Addition: In a separate flask, prepare a solution of sodium hydroxide (2.0 eq) in deionized water (approximately 3-4 mL per gram of NaOH). Add the NaOH solution dropwise to the stirring solution of this compound at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize it by the dropwise addition of a 2 M HCl solution until the pH is approximately 7.
-
Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel. Add degassed diethyl ether and degassed deionized water to the separatory funnel. Gently shake and allow the layers to separate.
-
Work-up - Organic Layer Separation: Separate the organic layer. Wash the organic layer with degassed deionized water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na2SO4). Filter off the drying agent and remove the solvent using a rotary evaporator at a bath temperature of 40°C.
-
Product Characterization: The resulting cyclopentanethiol can be characterized by standard analytical techniques such as 1H-NMR, 13C-NMR, and mass spectrometry.
Experimental Workflow Diagram
Caption: Workflow for the base-mediated deprotection of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydroxide is corrosive and should be handled with care.
-
Diethyl ether is highly flammable; avoid open flames and sparks.
-
Thiols often have strong, unpleasant odors. Proper handling and disposal are necessary.
References
- 1. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 4. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 5. memphis.edu [memphis.edu]
- 6. ias.ac.in [ias.ac.in]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
Cyclopentanethiol Acetate as a Flavoring Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentanethiol is a sulfur-containing organic compound known for its potent, savory aroma.[1][2] Thioacetates, such as Cyclopentanethiol acetate, can serve as precursors to thiols, releasing the active thiol upon hydrolysis, which can be triggered by heat or enzymatic action within a food matrix.[3] This property makes them valuable for developing complex flavor profiles in processed foods.
Physicochemical and Regulatory Information
A summary of the available physicochemical and regulatory information for Cyclopentanethiol and this compound is presented below.
| Property | Cyclopentanethiol | This compound |
| Synonyms | Cyclopentyl mercaptan, Mercaptocyclopentane | Acetylmercaptocyclopentane |
| CAS Number | 1679-07-8[4][5] | 89896-84-4 |
| FEMA Number | 3262[4][5] | Not Assigned |
| JECFA Number | 516[4][5] | Not Assigned |
| Molecular Formula | C₅H₁₀S[5] | C₇H₁₂OS |
| Molecular Weight | 102.2 g/mol [6] | 144.23 g/mol |
| Appearance | Colorless liquid[5] | Data not available |
| Solubility | Slightly soluble in water; soluble in alcohol and oils.[1][6] | Data not available |
| Boiling Point | 131 °C[6] | Data not available |
| Refractive Index | 1.488[6] | Data not available |
| Specific Gravity | 0.920-0.925[6] | Data not available |
Sensory Profile of Cyclopentanethiol
The sensory characteristics of Cyclopentanethiol have been described as alliaceous, with notes of onion, garlic, and celery, as well as savory, meaty, and eggy characteristics.[1][2][7]
| Descriptor | Intensity | Reference |
| Alliaceous | Strong | [1][7] |
| Onion | Strong | [1][7] |
| Garlic | Strong | [1][7] |
| Horseradish | Present | [1][7] |
| Meaty | Present | [1][7] |
| Eggy | Present | [1][7] |
| Burnt | Present | [1] |
| Vegetable | Present | [1][7] |
| Celery | Present | [1][7] |
| Citrus | Present | [1][8] |
Applications and Recommended Usage Levels of Cyclopentanethiol
Cyclopentanethiol is used as a food spice in a variety of products to impart a savory, cooked-meat character.[8]
| Food Category | Recommended Usage Level (mg/kg) | Reference |
| Bakery Products | 0.1 | [8] |
| Meat Products | 0.1 | [8] |
| Soups | 0.1 | [8] |
| Dairy Products | 0.1 | [8] |
| Condiments | 0.1 | [8] |
| Cereals | 0.1 | [8] |
Experimental Protocols for Evaluation of this compound
The following protocols are designed to comprehensively evaluate the sensory properties and potential applications of this compound as a novel flavoring agent.
Protocol for Determination of Odor and Taste Thresholds
This protocol aims to determine the lowest concentration at which this compound can be detected (detection threshold) and recognized (recognition threshold).
Materials:
-
This compound (high purity)
-
Deodorized water or a neutral base (e.g., 5% sucrose solution)
-
Glass sniffing bottles with Teflon-lined caps
-
Graduated pipettes and volumetric flasks
-
Trained sensory panel (10-15 members)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1000 ppm.
-
Serial Dilutions: Prepare a series of dilutions in the chosen base, starting from the stock solution. A geometric progression (e.g., 1:2 or 1:3 dilutions) is recommended.
-
Sensory Evaluation:
-
Odor Threshold: Present panelists with a series of sniffing bottles, each containing a different concentration of the flavorant, alongside a blank. Use a forced-choice method (e.g., triangle test) to determine the lowest detectable concentration.
-
Taste Threshold: Provide panelists with small cups containing the diluted solutions. Instruct them to taste and identify the sample that is different from the blanks. The recognition threshold is the lowest concentration at which the characteristic flavor can be correctly described.
-
-
Data Analysis: Calculate the group threshold as the geometric mean of the individual thresholds.
Protocol for Descriptive Sensory Analysis
This protocol is used to identify and quantify the specific sensory attributes of this compound.
Materials:
-
This compound at a supra-threshold concentration in a neutral base
-
Reference standards for various aroma and taste attributes (e.g., solutions of known savory, sulfurous, and fruity compounds)
-
Trained descriptive analysis panel (8-12 members)
-
Sensory evaluation software or ballots
Procedure:
-
Panel Training: Train the panel to identify and rate the intensity of various aroma and taste attributes using reference standards.
-
Lexicon Development: Through a series of sessions, the panel develops a consensus lexicon of descriptive terms for the flavor profile of this compound.
-
Intensity Rating: Panelists independently rate the intensity of each descriptor for the sample on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant attributes and generate a sensory profile (e.g., a spider web plot).
References
- 1. Cyclopentanethiol | 1679-07-8 [chemicalbook.com]
- 2. Showing Compound Cyclopentanethiol (FDB019419) - FooDB [foodb.ca]
- 3. WO2001077096A2 - Preparation of natural thioacetates and derivatives - Google Patents [patents.google.com]
- 4. femaflavor.org [femaflavor.org]
- 5. Cyclopentanethiol | C5H10S | CID 15510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Food safety and quality: details [fao.org]
- 7. cyclopentyl mercaptan, 1679-07-8 [thegoodscentscompany.com]
- 8. zhishangchemical.com [zhishangchemical.com]
Application Notes and Protocols for the Analysis of Cyclopentanethiol Acetate by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentanethiol acetate is a sulfur-containing organic compound with potential applications in pharmaceutical and materials science. Accurate structural elucidation and purity assessment are critical for its development and use. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques, when used in conjunction, provide unambiguous identification and characterization of the molecule.
Predicted Spectroscopic Data
Due to the limited availability of experimental spectra for this compound in public databases, the following data is predicted based on the analysis of its constituent functional groups and comparison with similar molecules, such as cyclopentanethiol and cyclopentyl acetate.
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH-S- | 3.8 - 4.2 | -CH-S- | 45 - 55 |
| -CH₂- (adjacent to CH-S) | 1.8 - 2.2 | -CH₂- (adjacent to CH-S) | 30 - 35 |
| -CH₂- | 1.5 - 1.8 | -CH₂- | 25 - 30 |
| -C(=O)-CH₃ | 2.3 - 2.5 | -C(=O)- | 190 - 200 |
| -CH₃ | 30 - 35 |
Note: Predicted chemical shifts are relative to TMS (Tetramethylsilane) at 0 ppm.
Predicted Mass Spectrometry Data
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment Ion | Interpretation |
| 144 | [C₇H₁₂OS]⁺• | Molecular Ion (M⁺•) |
| 101 | [C₅H₉S]⁺ | Loss of acetyl group (•COCH₃) |
| 83 | [C₅H₇]⁺ | Loss of thioacetic acid (HSCOCH₃) |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation |
| 43 | [CH₃CO]⁺ | Acetyl cation (base peak) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Spectral width: 10-15 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Spectral width: 200-250 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integrals to elucidate the structure.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Methanol or other suitable volatile solvent
-
Mass Spectrometer (e.g., GC-MS or LC-MS with an ESI or EI source)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (approx. 1 mg/mL) in a volatile solvent like methanol.
-
-
Instrument Setup (for GC-MS with Electron Ionization - EI):
-
Set the GC oven temperature program to achieve good separation. A typical program might start at 50°C and ramp to 250°C.
-
Set the injector temperature to 250°C.
-
Set the MS transfer line temperature to 280°C.
-
Set the ion source temperature to 230°C.
-
Set the electron energy to 70 eV.
-
Set the mass range to scan from m/z 40 to 200.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.
-
Acquire the mass spectrum of the eluting peak corresponding to this compound.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺•).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the obtained spectrum with predicted fragmentation patterns and/or spectral libraries for confirmation.
-
Visualizations
Caption: Experimental workflow for NMR and MS analysis.
Caption: Logical relationship of combined data analysis.
Application Notes and Protocols: Incorporating Cyclopentanethiol Acetate in Material Science Applications
Introduction
Cyclopentanethiol acetate is a protected thiol compound that serves as a stable precursor to the reactive cyclopentanethiol. The acetyl group prevents the oxidation of the thiol and minimizes disulfide bond formation, allowing for controlled deprotection and subsequent reaction. In material science, the primary application of cyclopentanethiol, and by extension its acetate precursor, lies in the formation of self-assembled monolayers (SAMs) on noble metal surfaces and the functionalization of nanoparticles. These applications are critical for developing advanced materials for biosensing, nanopatterning, corrosion inhibition, and molecular electronics.[1]
The bulky, cyclic nature of the cyclopentyl group can influence the packing density and ordering of self-assembled monolayers, offering an alternative to linear alkanethiols.[1][2] This document provides detailed protocols for the use of this compound in material science, focusing on the deprotection to cyclopentanethiol and its application in forming SAMs on gold surfaces and functionalizing gold nanoparticles.
Physicochemical Properties
A summary of the relevant physical and chemical properties of Cyclopentanethiol and this compound is presented below.
| Property | Cyclopentanethiol | This compound |
| CAS Number | 1679-07-8[3] | 89896-84-4[4] |
| Molecular Formula | C₅H₁₀S[5] | C₇H₁₂OS[4] |
| Molecular Weight | 102.20 g/mol [5] | 144.23 g/mol [4] |
| Boiling Point | 129-131 °C/745 mmHg[3] | Not available |
| Density | 0.955 g/mL at 25 °C[3] | Not available |
| Refractive Index | n20/D 1.4902[3] | Not available |
| Solubility | Slightly soluble in water; soluble in alcohol and oils.[3] | Not available |
Experimental Protocols
Protocol 1: Deprotection of this compound to Cyclopentanethiol
This protocol describes the base-catalyzed hydrolysis of the thioacetate to yield the free thiol, cyclopentanethiol. The resulting cyclopentanethiol solution can be used immediately for surface modification applications.[6]
Materials:
-
This compound
-
Ethanol (degassed)
-
Sodium hydroxide (NaOH) solution (1 M, degassed)
-
Hydrochloric acid (HCl) solution (1 M, degassed)
-
Diethyl ether (degassed)
-
Deionized water (degassed)
-
Anhydrous sodium sulfate
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in degassed ethanol in a round bottom flask.
-
Add the degassed NaOH solution dropwise to the flask while stirring.
-
Reflux the reaction mixture for 2 hours.
-
Cool the mixture to room temperature.
-
Neutralize the mixture with the degassed HCl solution.
-
Transfer the mixture to a separatory funnel.
-
Add degassed diethyl ether and degassed deionized water to the separatory funnel and extract the organic layer.
-
Wash the organic layer with degassed deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain cyclopentanethiol.
Protocol 2: Formation of Cyclopentanethiol Self-Assembled Monolayers (SAMs) on Au(111)
This protocol details the formation of a self-assembled monolayer of cyclopentanethiol on a gold surface. The process involves the immersion of a clean gold substrate into a dilute solution of the thiol.
Materials:
-
Au(111) substrate (e.g., gold-coated silicon wafer or mica)
-
Cyclopentanethiol (from Protocol 1 or purchased)
-
Absolute ethanol (spectroscopic grade)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized water
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning:
-
Immerse the Au(111) substrate in Piranha solution for 10 minutes to remove organic contaminants. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse the substrate thoroughly with deionized water.
-
Dry the substrate under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of cyclopentanethiol in absolute ethanol.
-
Immerse the clean, dry Au(111) substrate into the thiol solution.
-
Allow the substrate to incubate in the solution for 24 hours at room temperature to form a well-ordered monolayer.[1] For the formation of a well-ordered SAM with a (2√3 × √5)R41° packing structure, the adsorption can be carried out at 50 °C.[2]
-
Remove the substrate from the solution.
-
Rinse the substrate with absolute ethanol to remove non-chemisorbed molecules.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Characterization:
-
The resulting SAM can be characterized by techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the chemical binding of sulfur to the gold surface and Scanning Tunneling Microscopy (STM) to visualize the molecular arrangement.[2]
-
Protocol 3: Functionalization of Gold Nanoparticles with Cyclopentanethiol
This protocol describes the ligand exchange process to functionalize citrate-stabilized gold nanoparticles with cyclopentanethiol. The bulky nature of cyclopentanethiol can influence the size and monodispersity of the resulting nanoparticles.[7]
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution
-
Cyclopentanethiol
-
Ethanol
Procedure:
-
Preparation of Thiol Solution:
-
Prepare a 10 mM solution of cyclopentanethiol in ethanol.
-
-
Ligand Exchange:
-
To the aqueous solution of citrate-stabilized AuNPs, add the cyclopentanethiol solution dropwise while stirring vigorously. The molar ratio of thiol to surface gold atoms should be optimized for the specific nanoparticle size.
-
Continue stirring the mixture for 12-24 hours at room temperature to allow for complete ligand exchange.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration of centrifugation will depend on the nanoparticle size.
-
Remove the supernatant, which contains excess thiol and displaced citrate ions.
-
Resuspend the AuNP pellet in fresh ethanol.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound thiol.
-
-
Final Product:
-
Resuspend the final pellet of cyclopentanethiol-functionalized AuNPs in the desired solvent (e.g., ethanol, chloroform).
-
-
Characterization:
-
The functionalized AuNPs can be characterized by Transmission Electron Microscopy (TEM) to assess size and morphology, and Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and colloidal stability.[8]
-
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopentanethiol | 1679-07-8 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Cyclopentanethiol | C5H10S | CID 15510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 7. Bulky Adamantanethiolate and Cyclohexanethiolate Ligands Favor Smaller Gold Nanoparticles with Altered Discrete Sizes [figshare.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Thioacetate Synthesis in Water
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thioacetates in aqueous media.
Troubleshooting Guide
Low or No Product Yield
Q1: I am observing a very low yield or no formation of my desired thioacetate. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in thioacetate synthesis in water can stem from several factors. A primary concern is the quality and stability of your starting materials. Ensure your alkyl halide or mesylate is pure and has not decomposed. Additionally, the thioacetate source, such as potassium thioacetate, should be of high purity.
Another critical factor is the pH of the reaction medium.[1][2][3][4] The reaction is typically carried out under basic conditions to deprotonate thioacetic acid, but a pH that is too high can lead to hydrolysis of the product thioester and the starting mesylate.[1][2][3][4] Conversely, a pH that is too low will result in insufficient deprotonation of thioacetic acid, leading to a slow or incomplete reaction. Careful control of pH using a mild base like potassium carbonate is recommended.[1][2][3][4]
Reaction temperature and time are also crucial. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition. A moderate temperature, typically around 40°C, is often a good starting point. Reaction times can vary from a few minutes to several hours, and monitoring the reaction progress by techniques like TLC or GC-MS is advisable.
Finally, ensure proper mixing, especially if your starting materials have limited solubility in water.
Presence of Impurities and Side Products
Q2: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?
A2: A common side reaction in aqueous thioacetate synthesis is the hydrolysis of the thioester product back to the corresponding thiol and acetic acid, particularly under strongly basic or acidic conditions.[5] Maintaining a controlled pH is crucial to minimize this.
Another potential side product is the corresponding alcohol, formed from the hydrolysis of the starting alkyl halide or mesylate. This is more likely to occur at higher temperatures and extreme pH values. Using freshly prepared mesylates can help reduce the presence of the corresponding alcohol as an impurity from the start.
In some cases, elimination reactions can compete with the desired substitution, especially with secondary and tertiary alkyl halides, leading to the formation of alkenes. Using milder reaction conditions can help to favor the substitution pathway.
Purification of the final product is also key. Extraction with an organic solvent followed by washing with water can help remove water-soluble impurities. Further purification by column chromatography may be necessary to obtain a highly pure product.
Frequently Asked Questions (FAQs)
Q3: What is the optimal pH range for thioacetate synthesis in water?
A3: The optimal pH for thioacetate synthesis in water is a balance between ensuring sufficient nucleophilicity of the thioacetate anion and minimizing hydrolysis of the starting materials and product. The reaction is typically performed under mildly basic conditions. Using a 0.4 M aqueous solution of potassium carbonate has been shown to be effective, which helps to maintain the pH in a suitable range to facilitate the reaction while preventing the decomposition of mesylate starting materials.[1][2][3][4]
Q4: What are the recommended starting materials for a high-yield aqueous thioacetate synthesis?
A4: A highly efficient method for synthesizing organic thioacetates in water involves the use of organic mesylates as starting materials.[1][2] These can be readily prepared from the corresponding alcohols in high yield. The subsequent reaction of the freshly prepared mesylate with a thioacetate source, such as potassium thioacetate or thioacetic acid in the presence of a base, in water provides the desired thioacetate in excellent yields.[1][2]
Q5: Can I use alkyl halides directly for thioacetate synthesis in water?
A5: Yes, alkyl halides can be used for thioacetate synthesis in water. However, the reactivity of alkyl halides can vary, and side reactions such as hydrolysis to the corresponding alcohol can be more prevalent compared to using mesylates under aqueous conditions. The use of a phase-transfer catalyst may be beneficial in reactions involving alkyl halides to improve the reaction rate and yield.
Q6: What is a typical reaction temperature and time for this synthesis?
A6: The reaction temperature is generally maintained at a moderate level to balance reaction rate and selectivity. A temperature of around 40°C is often optimal.[6] Reaction times can range from approximately 5 minutes to 24 hours, depending on the reactivity of the substrate.[6] It is recommended to monitor the reaction's progress to determine the optimal reaction time for a specific substrate.
Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of various organic thioacetates in water from their corresponding mesylates.
| Entry | Substrate (Mesylate) | Thioacetate Source | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl mesylate | Potassium thioacetate | K₂CO₃ (0.4 M aq.) | 40 | 2 | >95 |
| 2 | Cinnamyl mesylate | Potassium thioacetate | K₂CO₃ (0.4 M aq.) | 40 | 2 | >95 |
| 3 | Allyl mesylate | Potassium thioacetate | K₂CO₃ (0.4 M aq.) | 40 | 2 | >95 |
| 4 | Propargyl mesylate | Thioacetic acid | K₂CO₃ (0.4 M aq.) | 40 | 2 | >95 |
| 5 | n-Hexyl mesylate | Thioacetic acid | K₂CO₃ (0.4 M aq.) | 40 | 2 | >95 |
Experimental Protocols
General Procedure for the Synthesis of Organic Mesylates
This protocol describes the synthesis of the mesylate precursor from the corresponding alcohol.
-
Dissolve 4.6 mmol of the desired alcohol in 20 mL of dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Add 4.6 mmol of triethylamine to the solution under stirring.
-
Add 4.6 mmol of methanesulfonyl chloride dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture for 1.5 hours.
-
Quench the reaction by adding 2 mL of 1N HCl.
-
Wash the organic phase with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and wash it three times with water.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the organic mesylate. The product is often used in the next step without further purification.
General Procedure for the Synthesis of Organic Thioacetates in Water
This protocol outlines the synthesis of thioacetates from the prepared organic mesylates.
-
Place 2.7 mmol of the freshly prepared organic mesylate in a round-bottom flask.
-
Add 20 mL of a 0.4 M aqueous solution of potassium carbonate to the flask.
-
Add 1.5 equivalents of potassium thioacetate or thioacetic acid dropwise to the solution under stirring.
-
Heat the mixture to 40°C and stir for approximately 2 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Extract the organic phase with a small portion of diethyl ether.
-
Wash the organic phase three times with water.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the thioacetate product.
Visualizations
Caption: Experimental workflow for thioacetate synthesis.
Caption: Troubleshooting logic for thioacetate synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient synthesis of organic thioacetates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem960.com [chem960.com]
- 4. Efficient synthesis of organic thioacetates in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 6. WO2001077096A2 - Preparation of natural thioacetates and derivatives - Google Patents [patents.google.com]
"common impurities in Cyclopentanethiol acetate and their removal"
Welcome to the Technical Support Center for Cyclopentanethiol Acetate. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the handling and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: Based on typical synthesis routes, the most probable impurities in this compound include:
-
Unreacted Starting Materials: Cyclopentanethiol and acetic acid or acetic anhydride.
-
Byproducts: Dicyclopentyl disulfide, which forms from the oxidation of Cyclopentanethiol.
-
Residual Solvents: Solvents used during the synthesis and purification process.
Q2: How can I detect the presence of these impurities in my sample?
A2: Several analytical techniques can be employed for impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information to identify and quantify impurities. Notably, 13C NMR is effective in distinguishing between the thiol group in cyclopentanethiol and the disulfide bond in dicyclopentyl disulfide.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the target compound from less volatile impurities.
Q3: What is the general approach to removing these impurities?
A3: The choice of purification method depends on the nature and quantity of the impurities present. Common techniques include:
-
Liquid-Liquid Extraction: To remove water-soluble impurities like acetic acid.
-
Fractional Distillation: To separate this compound from impurities with different boiling points, such as cyclopentanethiol and dicyclopentyl disulfide.
-
Column Chromatography: For high-purity applications, chromatography can effectively separate the desired product from closely related impurities.
Troubleshooting Guides
Issue 1: My this compound sample has an unusually strong thiol odor.
-
Possible Cause: This indicates the presence of unreacted Cyclopentanethiol.
-
Troubleshooting Steps:
-
Analysis: Confirm the presence of Cyclopentanethiol using GC-MS or 1H NMR spectroscopy. In the 1H NMR spectrum, the thiol proton (-SH) of Cyclopentanethiol will appear as a distinct peak.
-
Removal:
-
Fractional Distillation: If the concentration of Cyclopentanethiol is significant, fractional distillation can be effective due to the difference in boiling points.
-
Washing: A wash with a dilute aqueous base solution during a liquid-liquid extraction can help remove the acidic thiol.
-
-
Issue 2: GC-MS analysis shows a peak with a mass corresponding to dicyclopentyl disulfide.
-
Possible Cause: Oxidation of Cyclopentanethiol, either during the reaction or upon storage, can lead to the formation of dicyclopentyl disulfide.
-
Troubleshooting Steps:
-
Confirmation: Use 13C NMR to confirm the presence of the disulfide. The chemical shift of the carbon atom attached to the sulfur will be different for the thiol and the disulfide.
-
Removal:
-
Fractional Distillation: Dicyclopentyl disulfide has a higher boiling point than this compound, allowing for separation by fractional distillation.
-
Column Chromatography: For complete removal, column chromatography is the most effective method.
-
-
Issue 3: My final product is wet or contains residual acetic acid.
-
Possible Cause: Incomplete removal of the aqueous phase or residual acetic acid from the reaction.
-
Troubleshooting Steps:
-
Analysis: The presence of water can be observed in the 1H NMR spectrum as a broad peak. Acetic acid will have a characteristic carboxylic acid proton signal around 10-12 ppm.
-
Removal:
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove acetic acid. Follow this with a wash with brine to remove excess water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before removing the solvent.
-
-
Quantitative Data Summary
The following table summarizes typical analytical data for this compound and its common impurities.
| Compound | Typical GC Retention Time (min) | Key 1H NMR Signals (ppm, CDCl3) | Key 13C NMR Signals (ppm, CDCl3) |
| This compound | Varies with column and method | ~3.8 (m, 1H, -SCH-), ~2.3 (s, 3H, -COCH3), 1.5-2.1 (m, 8H, cyclopentyl) | ~195 (-C=O), ~45 (-S-CH), ~34 (cyclopentyl), ~30 (-COCH3), ~26 (cyclopentyl) |
| Cyclopentanethiol | Lower than the acetate | ~3.2 (m, 1H, -SH), 1.4-2.1 (m, 8H, cyclopentyl) | ~45 (-S-CH), ~35 (cyclopentyl), ~26 (cyclopentyl) |
| Acetic Acid | Varies | ~11.5 (br s, 1H, -COOH), ~2.1 (s, 3H, -CH3) | ~178 (-C=O), ~21 (-CH3) |
| Dicyclopentyl disulfide | Higher than the acetate | ~3.3 (m, 2H, -SCH-), 1.5-2.2 (m, 16H, cyclopentyl) | ~50 (-S-CH), ~33 (cyclopentyl), ~26 (cyclopentyl) |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Acetic Acid
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The top layer is typically the organic phase.
-
Drain the lower aqueous layer.
-
Repeat the wash with saturated NaHCO3 solution (steps 2-5) if significant acid is still present.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.
-
Drain the aqueous layer.
-
Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Swirl the flask and let it stand for at least 15 minutes.
-
Filter or decant the dried organic solution to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Fractional Distillation for Removal of Cyclopentanethiol and Dicyclopentyl Disulfide
-
Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column).
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly heat the distillation flask.
-
Collect the fraction that distills at the boiling point of pure this compound. The lower-boiling Cyclopentanethiol will distill first, and the higher-boiling dicyclopentyl disulfide will remain in the distillation flask.
-
Monitor the temperature at the head of the column throughout the distillation. A stable boiling point indicates a pure fraction is being collected.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical workflow for the analysis and identification of impurities.
"purification of Cyclopentanethiol acetate from reaction byproducts"
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Cyclopentanethiol acetate and its conversion to Cyclopentanethiol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in a crude this compound reaction mixture?
Common impurities can include unreacted starting materials such as cyclopentyl bromide or another cyclopentyl halide, the corresponding disulfide (dicyclopentyl disulfide) formed from oxidation of the desired thiol product, and sulfide byproducts (dicyclopentyl sulfide) from over-alkylation during synthesis.[1][2] If the thiol is generated from the thioacetate, residual thioacetate may also be present.
Q2: How can I minimize the formation of dicyclopentyl disulfide during purification?
The formation of dicyclopentyl disulfide occurs through the oxidation of Cyclopentanethiol.[1][2] To minimize this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents, especially during purification steps where the free thiol is present.[3] Keeping the thiol protected as the more stable thioacetate during purification steps like column chromatography is also a recommended strategy.[3]
Q3: My final product shows contamination with dicyclopentyl sulfide. How can I remove it?
Separating dicyclopentyl sulfide from Cyclopentanethiol or its acetate can be challenging due to their similar polarities. Careful column chromatography is the most effective method. A non-polar eluent system, such as a hexane/ethyl acetate gradient, can be used. Monitoring the fractions closely by TLC or GC-MS is essential to isolate the desired product.
Q4: Can I use distillation to purify Cyclopentanethiol?
Yes, vacuum distillation is a viable method for purifying Cyclopentanethiol, which has a boiling point of 129-131 °C at 745 mmHg.[4][5] This technique is effective at removing less volatile impurities. However, it is important to perform the distillation under reduced pressure to prevent thermal decomposition and oxidation.
Q5: What is the best way to handle and store the purified Cyclopentanethiol?
Due to its sensitivity to air oxidation, purified Cyclopentanethiol should be stored under an inert atmosphere in a sealed container.[3] For long-term storage, refrigeration is recommended. Adding a small amount of an antioxidant like 4-tert-butylcatechol can also help to stabilize the thiol.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound and the subsequent deprotection to Cyclopentanethiol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield after purification | - Oxidation of the thiol to disulfide.[1][2] - Incomplete reaction or deprotection. - Loss of product during extraction or chromatography. | - Work under an inert atmosphere and use degassed solvents.[3] - Monitor the reaction progress by TLC or GC-MS to ensure completion. - Optimize extraction and chromatography conditions to minimize product loss. |
| Presence of disulfide in the final product | - Exposure to air during workup or purification.[1][2] | - Ensure all solvents are degassed and the entire process is performed under an inert atmosphere.[3] - Consider purifying the compound as the more stable thioacetate before deprotection.[3] |
| Incomplete deprotection of the thioacetate | - Insufficient reaction time or temperature. - Inadequate amount of base or acid catalyst. | - Increase the reaction time or temperature, monitoring the progress by TLC.[7] - Use a slight excess of the deprotecting agent.[8] |
| Product appears oily or discolored | - Presence of residual solvent. - Formation of colored byproducts. | - Ensure complete removal of solvent under vacuum. - Consider passing the product through a short plug of silica gel or activated carbon. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol describes the purification of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane. A typical gradient might be from 0% to 5% ethyl acetate.
-
Collect fractions and monitor the separation by TLC. The desired product, this compound, should have a different Rf value than the byproducts.
-
Combine the pure fractions containing the product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Deprotection of this compound to Cyclopentanethiol
This protocol details the hydrolysis of the thioacetate to the free thiol.[6]
Materials:
-
Purified this compound
-
Ethanol (degassed)
-
Sodium hydroxide (NaOH) solution (degassed)
-
Hydrochloric acid (HCl) solution (2 M, degassed)
-
Diethyl ether (degassed)
-
Water (degassed)
-
Sodium sulfate (anhydrous)
-
Round bottom flask
-
Separatory funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Dissolve the purified this compound in degassed ethanol in a round bottom flask under an inert atmosphere.
-
Add the degassed NaOH solution dropwise to the reaction mixture.
-
Reflux the mixture for 2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with the degassed 2 M HCl solution.
-
Transfer the mixture to a separatory funnel under an inert atmosphere.
-
Add degassed diethyl ether and degassed water to the separatory funnel and separate the organic layer.
-
Wash the organic layer with degassed water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator at a low temperature (e.g., 40 °C) to obtain the purified Cyclopentanethiol.
Data Presentation
Table 1: Comparison of Thioacetate Deprotection Methods
| Method | Reagent | Solvent | Typical Yield | Reference |
| Base-Promoted | NaOH | Ethanol/Water | 50-75% | [7] |
| Acid-Catalyzed | HCl | Methanol | 50-75% | [7] |
| Hydroxylamine | Hydroxylamine | Ethanol | Generally poor | [7] |
Visualizations
Caption: Workflow for the purification of this compound and its deprotection.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. synthesis - Purification of thiols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Cyclopentanethiol | 1679-07-8 [chemicalbook.com]
- 6. Thioacetate Deprotection Procedure [sigmaaldrich.cn]
- 7. memphis.edu [memphis.edu]
- 8. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting guide for the hydrolysis of thioacetate esters"
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of thioacetate esters to generate free thiols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the hydrolysis of thioacetate esters?
A1: Thioacetate ester hydrolysis, also known as thioacetate deprotection, is typically achieved under basic or acidic conditions. Common reagents include strong bases like sodium hydroxide (NaOH) or sodium methoxide (NaOMe), which are effective but can be harsh on sensitive substrates.[1] Milder conditions can be achieved using reagents such as ammonia in methanol, hydroxylamine hydrochloride, or tetrabutylammonium cyanide.[1][2] An alternative approach is through thiol-thioester exchange, using a reagent like thioglycolic acid at a slightly basic pH.[1]
Q2: How can I monitor the progress of my hydrolysis reaction?
A2: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting thioacetate ester and the appearance of the product thiol.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to track the disappearance of the acetyl methyl protons of the thioacetate.
Q3: My starting material is sensitive to harsh basic conditions. What are some milder alternatives?
A3: For substrates that are sensitive to strong bases, several milder deprotection methods can be employed. These include using thioglycolic acid in a buffered solution at pH 8, or catalytic amounts of tetrabutylammonium cyanide (TBACN) in a protic solvent.[1][2] Hydroxylamine hydrochloride with a base like triethylamine (TEA) in methanol is another gentle option.[1]
Troubleshooting Guide
Issue 1: Incomplete or Slow Reaction
Q: My thioacetate hydrolysis is not going to completion, or the reaction is very slow. What can I do?
A: Several factors can contribute to an incomplete or slow reaction. Consider the following troubleshooting steps:
-
Increase Base Concentration: For base-mediated hydrolysis, ensure you are using a sufficient excess of the base. Typically, 2 to 4 equivalents of a strong base like NaOH are used.
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. For example, refluxing in ethanol is a common practice. However, be cautious with heat if your substrate or product is thermally labile.
-
Optimize Solvent System: Ensure your thioacetate ester is fully dissolved in the reaction solvent. A co-solvent system, such as ethanol/water or THF/methanol, can improve solubility.
-
Check Reagent Quality: Verify the purity and concentration of your reagents, especially the base. Old solutions of bases can decrease in molarity due to absorption of atmospheric CO2.
Issue 2: Formation of Disulfide Byproduct
Q: I am observing the formation of a disulfide dimer of my desired thiol product. How can I prevent this?
A: Disulfide formation is a common side reaction caused by the oxidation of the product thiol. Here are some strategies to minimize this:
-
Maintain an Inert Atmosphere: The primary cause of disulfide formation is oxidation by atmospheric oxygen. It is crucial to perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).
-
Use Degassed Solvents and Reagents: Purge all solvents and aqueous solutions with an inert gas before use to remove dissolved oxygen.
-
Add a Reducing Agent: In some cases, adding a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) during the work-up can help to keep the thiol in its reduced state.
-
Immediate Use or Stabilization: Thiols can be unstable and prone to oxidation upon storage. It is best to use the freshly prepared thiol immediately in the next step.[3] If storage is necessary, consider adding a stabilizer like 4-tert-butylcatechol.
Issue 3: Decomposition of Starting Material or Product
Q: My starting material or product seems to be decomposing under the reaction conditions. What could be the cause?
A: Decomposition is often a result of reaction conditions that are too harsh for the specific molecule.
-
Use Milder Conditions: If you are using a strong base like NaOH, consider switching to a milder reagent.[1] Options include thioglycolic acid at pH 8 or tetrabutylammonium cyanide.[1][2]
-
Lower the Reaction Temperature: Performing the reaction at room temperature or even 0 °C can prevent the degradation of sensitive functional groups.
-
Careful pH Control During Work-up: When neutralizing the reaction mixture with acid, add the acid slowly and monitor the pH carefully. Localized high acidity can cause the degradation of acid-labile groups.
Data Summary
The choice of reagent can significantly impact the reaction conditions and outcomes. The following table summarizes common reagents used for thioacetate hydrolysis.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Sodium Hydroxide (NaOH) | Ethanol/Water, Reflux, 2h | Inexpensive, readily available, fast reaction | Harsh conditions, can decompose sensitive substrates[1] |
| Ammonia in Methanol | Methanol, Room Temperature | Milder than NaOH | Can lead to decomposition of some substrates[1] |
| Hydroxylamine HCl / TEA | Methanol, Room Temperature, 15 min[1] | Mild conditions | May result in lower yields for some substrates[1] |
| Thioglycolic Acid (TGA) | Aqueous buffer (pH 8), Room Temperature, 24h[1] | Mild, avoids oxidation | Can require longer reaction times |
| Tetrabutylammonium Cyanide (TBACN) | Protic solvent, Room Temperature[2] | Mild, good for sensitive substrates | Cyanide is toxic |
Experimental Protocols
General Protocol for Base-Mediated Hydrolysis of Thioacetate Esters
This protocol is a general guideline and may need to be optimized for specific substrates. The following is adapted from a procedure by Sigma-Aldrich.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), dissolve the thioacetate ester (1 equivalent) in degassed ethanol.
-
Addition of Base: Prepare a solution of sodium hydroxide (2-4 equivalents) in degassed water. Add the NaOH solution dropwise to the stirred solution of the thioacetate ester.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or HPLC. A typical reaction time is 2 hours.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture by the dropwise addition of a degassed acidic solution (e.g., 2 M HCl) until the pH is neutral.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with a degassed organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with degassed water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification and Storage: The crude thiol can be purified by column chromatography if necessary. It is recommended to use the purified thiol immediately. If storage is required, keep it under an inert atmosphere and consider adding a stabilizer.
Visualizations
Troubleshooting Workflow for Incomplete Hydrolysis
Caption: Troubleshooting flowchart for incomplete thioacetate hydrolysis.
Reaction Pathway: Base-Catalyzed Hydrolysis
Caption: General pathway for base-catalyzed thioacetate hydrolysis.
References
Technical Support Center: Optimization of Catalyst Selection for Thiol Synthesis from Thioacetates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiols from thioacetates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of thioacetates to synthesize thiols?
A1: Common methods for thioacetate deprotection involve hydrolysis using various agents. These include base-promoted hydrolysis with reagents like sodium hydroxide (NaOH), acid-catalyzed hydrolysis with acids such as hydrochloric acid (HCl), and reactions using nucleophilic agents like hydroxylamine.[1][2] More recently, catalytic methods using quaternary ammonium cyanide salts, such as tetrabutylammonium cyanide (TBACN), have been developed for milder reaction conditions.[3][4][5]
Q2: What are the main advantages of using a catalytic approach with tetrabutylammonium cyanide (TBACN) compared to traditional methods?
A2: The catalytic use of TBACN offers several advantages, including milder reaction conditions, which helps in preventing the degradation of sensitive functional groups within the molecule.[3] It often leads to higher yields (greater than 80% for aliphatic thiols) and reduced formation of byproducts typically seen with harsher methods.[3] This method is effective for a variety of aliphatic thiols.[3]
Q3: Why is the protection of thiols as thioacetates a common strategy in organic synthesis?
A3: Thiols are susceptible to oxidation, which can lead to the formation of disulfides or other oxidized products, especially in the presence of oxygen.[3] The thioacetyl group acts as a robust protecting group, enhancing the chemical stability of the molecule in air and solution, thus preventing undesirable side reactions.[3]
Q4: Can TBACN be used for the deprotection of all types of thioacetates?
A4: While TBACN is highly effective for the deprotection of aliphatic thioacetates, it has been reported to be ineffective for thiophenols.[3] Therefore, the choice of catalyst should consider the nature of the substrate.
Q5: What are some key considerations for preventing the oxidation of the final thiol product?
A5: To minimize the oxidation of the synthesized thiol to disulfide, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon).[2][4] Using degassed solvents and reagents can also help reduce the presence of dissolved oxygen.[2] For storage, the addition of a small amount of an antioxidant like 4-tert-butylcatechol can help stabilize the thiol.[6]
Troubleshooting Guides
Problem 1: Low or No Yield of Thiol
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase the reaction time or temperature, depending on the stability of your substrate.[1][2]- Ensure the catalyst is active and used in the correct stoichiometric or catalytic amount. For TBACN, catalytic amounts are sufficient.[4]- For base-promoted hydrolysis, ensure a sufficient excess of the base is used.[2] |
| Degradation of the thiol product | - If using harsh conditions (strong acid or base, high temperature), consider switching to a milder catalyst system like TBACN.[3]- Work under an inert atmosphere to prevent oxidation.[2][4] |
| Poor solubility of starting material or catalyst | - Choose a solvent system in which all reactants are soluble. For TBACN, a mixture of chloroform and methanol can be effective.[4]- The use of a tetrabutylammonium counter ion in cyanide salts can improve solubility compared to potassium cyanide.[4] |
| Catalyst poisoning | - Ensure the starting materials and solvents are free from impurities that could deactivate the catalyst. |
Problem 2: Presence of Disulfide Byproduct
| Possible Cause | Suggested Solution |
| Oxidation of the thiol product | - Rigorously exclude oxygen from the reaction and workup by using an inert atmosphere (N₂ or Ar) and degassed solvents.[2][4]- Quench the reaction and perform the workup under inert conditions. |
| Air exposure during workup or storage | - Handle the purified thiol under an inert atmosphere.- Store the thiol under an inert atmosphere, potentially with a stabilizer.[6] |
Problem 3: Incomplete Deprotection of the Thioacetate
| Possible Cause | Suggested Solution |
| Insufficient catalyst or reagent | - Increase the amount of the deprotecting agent. For catalytic methods, a higher catalyst loading might be necessary.- For stoichiometric methods, ensure at least one equivalent of the reagent per thioacetate group is used. |
| Reaction conditions not optimal | - Adjust the reaction temperature or time. Some deprotections may require refluxing for several hours.[1][2]- Ensure proper mixing and stirring throughout the reaction.[1] |
| Steric hindrance around the thioacetate group | - A more potent deprotecting agent or more forcing reaction conditions may be required. However, this increases the risk of side reactions. |
Quantitative Data Summary
Table 1: Comparison of Different Catalysts for Thioacetate Deprotection
| Catalyst/Reagent | Substrate Type | Typical Yield | Reaction Conditions | Key Advantages | Limitations |
| NaOH | Various Thioacetates | 50-75%[1] | Reflux in Ethanol/H₂O for 2h[1][2] | Inexpensive, readily available | Harsh conditions can lead to side reactions |
| HCl | Various Thioacetates | 50-75%[1] | Reflux in Methanol for 5h[1] | Effective for some substrates | Harsh conditions, may not be suitable for acid-labile groups |
| Hydroxylamine | Various Thioacetates | Generally poor yields[1] | Room temperature in ethanol for 2h[1] | Mild conditions | Inefficient for many substrates |
| TBACN (catalytic) | Aliphatic Thioacetates | >80%[3] | Room temperature in Chloroform/Methanol[4] | Mild conditions, high yields, reduced byproducts[3] | Not effective for thiophenols[3] |
Experimental Protocols
Protocol 1: Base-Promoted (NaOH) Deprotection of Thioacetates[1][2]
-
Dissolve the thioacetate (1.2 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a condenser.
-
Prepare a solution of NaOH (e.g., 0.5 M in H₂O) and add it dropwise to the stirred thioacetate solution.
-
Reflux the reaction mixture at approximately 82°C for 2 hours.
-
Cool the solution to room temperature.
-
Neutralize the mixture with an appropriate acid (e.g., 2 M HCl) under an inert atmosphere.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with degassed water, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude thiol.
Protocol 2: Acid-Catalyzed (HCl) Deprotection of Thioacetates[1]
-
Dissolve the thioacetate (1.2 mmol) in methanol (15 mL) in a round-bottom flask with a condenser.
-
Add concentrated HCl (1 mL) to the solution.
-
Reflux the mixture at approximately 77°C for 5 hours.
-
After cooling to room temperature, wash the solution with hexanes (3 x 15 mL).
-
Dry the organic layer over sodium sulfate and decant.
-
Evaporate the solvent to yield the thiol.
Protocol 3: Catalytic Deprotection using Tetrabutylammonium Cyanide (TBACN)[4]
-
Under an atmosphere of nitrogen, add the monothioacetate reagent (0.1 g) to a mixture of chloroform (2 mL) and methanol (2 mL).
-
Add tetrabutylammonium cyanide (0.5 mol equiv) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or other appropriate analytical techniques.
-
Upon completion, the reaction mixture can be subjected to an appropriate workup, which may involve washing with water and drying the organic layer, followed by solvent removal.
Visualizations
Caption: General experimental workflow for thiol synthesis from thioacetates.
References
- 1. memphis.edu [memphis.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
- 5. Aliphatic thioacetate deprotection using catalytic tetrabutylammonium cyanide [ouci.dntb.gov.ua]
- 6. Thioacetate Deprotection Procedure [sigmaaldrich.com]
Technical Support Center: Synthesis of Monoterpene Thiols and Thioacetates
Welcome to the technical support center for the synthesis of monoterpene thiols and thioacetates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. Find answers to frequently asked questions and detailed troubleshooting guides to overcome experimental hurdles.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your synthetic workflow. Each problem is followed by potential causes and actionable solutions.
Problem: Low or No Yield of the Desired Monoterpene Thiol/Thioacetate
| Potential Cause | Recommended Solution |
| Skeletal Rearrangement of Terpene Backbone: Lewis acid catalysts (e.g., AlCl₃, AlBr₃) used in the addition of H₂S to terpene alkenes can induce carbocationic rearrangements, leading to a mixture of products and low yields of the desired isomer.[1][2] | 1. Use Milder Conditions: Opt for alternative synthetic routes that do not involve strong Lewis acids. Converting a corresponding monoterpene alcohol to a tosylate followed by nucleophilic substitution with a thioacetate source is a common alternative.[1][2]2. Photochemical Addition: For certain terpenes like sabinene, photochemical addition of thioacetic acid can provide anti-Markovnikov products, though yields may be modest and side reactions like ring-opening can occur.[1][3] |
| Steric Hindrance in Mitsunobu Reaction: Tertiary alcohols and sterically hindered secondary alcohols are poor substrates for the standard Mitsunobu reaction, often resulting in low yields.[4] | 1. Modified Mitsunobu Conditions: For hindered alcohols, consider using modified conditions, such as those developed by Mukaiyama employing benzoquinone derivatives instead of azodicarboxylates.[4]2. Alternative Route: If the Mitsunobu reaction fails, convert the alcohol to a good leaving group (e.g., tosylate or mesylate) and perform an Sₙ2 reaction with potassium thioacetate. This route proceeds with an inversion of stereochemistry.[1][2] |
| Incomplete Hydrolysis of Thioacetate: Both acidic and basic hydrolysis of thioacetates to thiols can be incomplete. Strong basic conditions may also lead to side reactions or isomerization.[5] Deacylation of thiobenzoates with hydrazine hydrate can also be sluggish.[1][2] | 1. Reduction with LiAlH₄: Lithium aluminum hydride (LiAlH₄) is highly effective for the deprotection of thioacetates to yield the corresponding thiol.[1][2][5] However, be aware that LiAlH₄ will also reduce other functional groups like aldehydes, ketones, and esters.[1][5]2. Chemoselective Reagents: If other reducible functional groups are present, consider milder, more chemoselective reagents. For example, hydrazine hydrate (NH₂NH₂·H₂O) can deacylate thioacetates while preserving a ketone group.[1][2] |
| Poor Nucleophilicity of Thiol in Mitsunobu Reaction: Aliphatic thiols may not be acidic enough (pKa > 13) for a successful Mitsunobu reaction, leading to side reactions where the azodicarboxylate acts as the nucleophile.[6][7] | 1. Use Thioacetic Acid: Thioacetic acid (AcSH) is a more suitable nucleophile for the Mitsunobu reaction to form a thioacetate, which can then be deprotected.[2]2. Pre-form the Betaine: Changing the order of addition by first reacting triphenylphosphine with DEAD/DIAD to form the betaine before adding the alcohol and nucleophile can sometimes improve results.[7] |
Problem: Formation of Disulfide Byproducts
| Potential Cause | Recommended Solution |
| Oxidation of Thiol: Thiols are highly susceptible to oxidation to form disulfides, especially when exposed to air (oxygen), on silica gel during chromatography, or at non-acidic pH.[8][9] | 1. Work Under Inert Atmosphere: Whenever possible, handle thiols under an inert atmosphere (e.g., nitrogen or argon), especially during purification and storage.2. Degas Solvents: Use solvents that have been degassed by bubbling with nitrogen or argon to remove dissolved oxygen.[9]3. Acidify Purification Media: Using acidic alumina instead of silica gel for column chromatography may help suppress oxidation.[9]4. Protecting Groups: If the thiol is an intermediate, it is often best to keep it as a thioacetate or another protecting group until the final step.[8][9] Thioacetates are generally stable and can be purified by standard chromatography.[9] |
Problem: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Volatility of Monoterpene Thiols: Many monoterpene thiols are volatile, leading to product loss during solvent removal under reduced pressure. | 1. Careful Evaporation: Remove solvents at low temperatures and moderate vacuum. Monitor the process closely.2. Purify as Thioacetate: Purify the more stable and less volatile thioacetate precursor first, then perform the deprotection as the final step.[9]3. Preparative GC: For small-scale preparations of volatile thiols, preparative gas chromatography (GC) can be an effective isolation method.[1][3] |
| Removal of Mitsunobu Byproducts: Triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative are stoichiometric byproducts of the Mitsunobu reaction and can be difficult to remove by chromatography.[10] | 1. Crystallization: TPPO can sometimes be removed by crystallization from a nonpolar solvent if the desired product is soluble.2. Modified Reagents: Use polymer-supported triphenylphosphine or specialized azodicarboxylates designed for easier removal of byproducts.[7][10] |
| Analysis Challenges: Due to their high reactivity, low concentration, and instability, the analysis of volatile thiols can be challenging.[11] | 1. Derivatization: For analytical purposes (e.g., GC-MS), derivatize the thiol with reagents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) to create a more stable and readily detectable derivative.[11][12] |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for synthesizing monoterpene thiols?
The most common and versatile starting materials are monoterpene alcohols.[2] These are often commercially available in high purity and can be converted to thiols through reliable, high-yielding routes, such as conversion to a tosylate followed by substitution with thioacetate, or via the Mitsunobu reaction.[1][2] Starting from alkenes like limonene or α-pinene with H₂S is possible but often problematic due to lack of selectivity and skeletal rearrangements.[1][2]
Q2: How can I introduce a thiol group with inversion of stereochemistry?
To achieve an inversion of stereochemistry at a chiral center bearing an alcohol, a two-step Sₙ2 pathway is the most reliable method. First, convert the alcohol into a good leaving group, such as a tosylate or mesylate. Then, react this intermediate with a sulfur nucleophile like potassium thioacetate (AcSK). The substitution of the tosylate group by the thioacetate occurs with a clean inversion of configuration.[1][2] The subsequent deprotection of the thioacetate to the thiol does not affect the stereocenter. The Mitsunobu reaction also proceeds with inversion of configuration.[4][10]
Q3: My reaction involves a thioacetate intermediate. What is the best way to deprotect it to the final thiol?
The choice of deprotection method depends on the other functional groups present in your molecule.
-
For robust molecules: Reduction with lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is highly efficient and typically gives high yields.[1][2]
-
For molecules with other reducible groups (e.g., ketones, esters): A milder, chemoselective method is necessary. Using hydrazine hydrate (NH₂NH₂·H₂O) can deprotect the thioacetate while leaving a ketone intact.[1][2] Basic hydrolysis (e.g., with NaOH or KOH) is another option, but care must be taken to avoid potential side reactions or isomerization.[5][13]
Q4: I am performing a Thiol-Ene "click" reaction with a monoterpene. What are the key pitfalls?
The thiol-ene reaction is generally robust, but challenges can arise.
-
Initiation: The reaction requires an initiator, typically a radical initiator (photo or thermal).[14] Incomplete initiation will result in a sluggish or incomplete reaction.
-
Oxygen Inhibition: Free-radical mediated thiol-ene reactions can be inhibited by oxygen. Performing the reaction under an inert atmosphere can improve rates and yields.
-
Side Reactions: While generally clean, the intermediate carbon-centered radical can potentially undergo side reactions like homopolymerization, especially depending on the structure of the terpene's double bond ("ene").[15]
-
Reversibility: The radical addition is reversible, which can be exploited for cis-trans isomerization of the alkene but might also lead to mixtures if not controlled.[14]
Q5: What are the best practices for handling and storing monoterpene thiols?
Due to their reactivity and often potent odor, specific handling procedures are required.
-
Odor Control: Always work in a well-ventilated fume hood. All glassware and waste should be decontaminated by soaking in a bleach solution overnight before standard cleaning or disposal.[16]
-
Preventing Oxidation: Store purified thiols in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures to minimize oxidation to disulfides.[8]
-
Use of Protecting Groups: For long-term storage or multi-step syntheses, it is highly advisable to store the compound as a more stable precursor, such as a thioacetate, and deprotect it immediately before use.[13]
Experimental Protocols & Data
Protocol 1: Synthesis of Neomenthanethiol from Menthol
This two-step protocol involves the conversion of menthol to neomenthyl thioacetate via a tosylate intermediate, with inversion of stereochemistry, followed by reductive deprotection.
Step 1: Synthesis of Neomenthyl Thioacetate
-
Tosylation: Dissolve menthol (1 eq.) in pyridine and cool the solution to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (p-TsCl, ~1.1 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours, then let it stand at a low temperature (e.g., 4 °C) overnight.
-
Work up the reaction by pouring it into ice-water and extracting with diethyl ether. Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude menthyl tosylate.
-
Substitution: Dissolve the crude menthyl tosylate in a suitable solvent like DMF or ethanol.
-
Add potassium thioacetate (AcSK, ~1.5 eq.) and heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase.
-
Purify the resulting neomenthyl thioacetate by column chromatography on silica gel.
Step 2: Reduction to Neomenthanethiol
-
Setup: In a flame-dried flask under an argon atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, ~1.5 eq.) in anhydrous diethyl ether or THF at 0 °C.
-
Addition: Slowly add a solution of neomenthyl thioacetate (1 eq.) in the same anhydrous solvent to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quenching: Carefully quench the reaction at 0 °C by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Workup: Stir the resulting mixture until a white precipitate forms. Filter the mixture, dry the filtrate over anhydrous Na₂SO₄, and carefully remove the solvent at reduced pressure to yield neomenthanethiol.
| Reaction Stage | Reagents | Typical Yield | Reference |
| Menthol → Menthyl Tosylate → Neomenthyl Thioacetate | p-TsCl, Pyridine; AcSK | 77% | [1][2] |
| Neomenthyl Thioacetate → Neomenthanethiol | LiAlH₄ | 26-40% | [1][2] |
Protocol 2: Thia-Michael Addition to an α,β-Unsaturated Monoterpene Ketone
This protocol describes the addition of thioacetic acid to pinocarvone to form a β-ketothioacetate.
-
Setup: Dissolve the α,β-unsaturated ketone (e.g., pinocarvone, 1 eq.) in THF. Add pyridine as a co-solvent.
-
Cooling: Cool the solution to a low temperature, between -60 and -65 °C, under an inert atmosphere.
-
Addition: Slowly add thioacetic acid (AcSH, ~1.2 eq.) to the cooled solution.
-
Reaction: Stir the mixture at this low temperature for several hours, monitoring the reaction progress by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Note: Performing this reaction at low temperatures with pyridine as a co-solvent was shown to significantly increase the diastereomeric excess (de) of the product from 33% to 92%.[1][2]
| Starting Material | Product | Diastereomeric Excess (de) | Reference |
| Pinocarvone | (2R,3R,5R)-2-acetylthio-3-pinanone | 92% | [1][2] |
Visual Guides
Workflow: Synthesis of Monoterpene Thiols from Alcohols
This diagram illustrates the common synthetic pathways starting from a monoterpene alcohol, highlighting the key intermediates and the stereochemical outcome of each route.
Caption: Key synthetic routes from alcohols to thiols.
Troubleshooting: Low Product Yield
This decision tree helps diagnose and solve issues related to low product yields during synthesis.
Caption: Decision tree for troubleshooting low yields.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01602D [pubs.rsc.org]
- 7. Chemistry:Mitsunobu reaction - HandWiki [handwiki.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 15. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Purity Validation of Cyclopentanethiol Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of Cyclopentanethiol acetate. It offers a comparative analysis with alternative methods and includes detailed experimental protocols and supporting data to aid researchers in making informed decisions for their analytical needs.
Introduction
This compound is a sulfur-containing organic compound with potential applications in pharmaceutical and flavor industries. Ensuring the purity of this compound is critical for its efficacy and safety in any application. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a highly specific and sensitive method for purity determination and impurity profiling.[1] This guide details the validation of a GC-MS method for this compound, following the principles of analytical method validation to ensure the method is accurate, precise, and reliable.[2][3]
Experimental Protocols
A validated GC-MS method is crucial for the reliable quantification of this compound and its potential impurities.
GC-MS Method for this compound Purity
-
Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890A GC with a 5975C MS detector).[4]
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of this type of compound.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: 250°C for 5 minutes.
-
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-300 m/z.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Sample Preparation
A stock solution of this compound (e.g., 1000 µg/mL) is prepared in a suitable solvent like dichloromethane or ethyl acetate. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
Data Presentation: GC-MS Method Validation Summary
The following tables summarize the quantitative data from the validation of the GC-MS method for this compound purity.
Table 1: Linearity of this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Precision of the Method
| Parameter | Repeatability (RSD%) (n=6) | Intermediate Precision (RSD%) (n=6, 3 days) |
| Purity (%) | 0.85 | 1.20 |
Table 3: Accuracy (Recovery) of this compound
| Spiked Level (%) | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80 | 40 | 39.6 | 99.0 |
| 100 | 50 | 50.3 | 100.6 |
| 120 | 60 | 59.1 | 98.5 |
| Average Recovery (%) | 99.4 |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Comparison with Alternative Methods
While GC-MS is a robust technique, other methods can also be employed for the analysis of thiol compounds.
Table 5: Comparison of Analytical Methods for Thiol Analysis
| Method | Principle | Advantages | Disadvantages |
| GC-MS | Separation by gas chromatography and detection by mass spectrometry. | High specificity and sensitivity, allows for impurity identification.[1] | Requires volatile and thermally stable compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation by liquid chromatography with various detectors (e.g., UV, Fluorescence). | Suitable for non-volatile and thermally labile compounds.[6] | May require derivatization for sensitive detection of thiols.[7] |
| Colorimetry (Ellman's Test) | Reaction of thiols with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.[8] | Simple, fast, and low cost.[8] | Low sensitivity and prone to interference from other reducing agents.[8] |
| Fluorescence Spectroscopy | Reaction of thiols with fluorescent probes. | High sensitivity. | Can be susceptible to matrix effects and quenching. |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the validation of this compound purity by GC-MS.
Caption: Workflow for GC-MS Purity Validation.
Logical Relationship of Validation Parameters
This diagram shows the relationship between the core validation parameters that establish a reliable analytical method.
Caption: Core Parameters of Analytical Method Validation.
References
- 1. impactfactor.org [impactfactor.org]
- 2. pharmaguru.co [pharmaguru.co]
- 3. environics.com [environics.com]
- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 5. agilent.com [agilent.com]
- 6. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]
- 7. research.unipd.it [research.unipd.it]
- 8. Detection of Free Thiol Content | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Analysis of Cyclopentanethiol Acetate and Other Thiol Precursors for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the introduction of thiol groups is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs). Thiols and their precursors are instrumental in modulating biological activity, improving pharmacokinetic profiles, and enabling targeted drug delivery. This guide provides a comparative analysis of Cyclopentanethiol acetate against other common thiol precursors, offering insights into their performance, supported by experimental data and detailed protocols to aid researchers in selecting the optimal precursor for their synthetic needs.
Thiols, characterized by the sulfhydryl (-SH) group, are known for their potent nucleophilicity and ability to form strong bonds with metals, making them vital in various biological processes and therapeutic applications. However, the volatility and unpleasant odor of many low-molecular-weight thiols present significant handling challenges in a laboratory setting. This has led to the widespread use of thiol precursors, which are more stable, less odorous, and can be converted to the active thiol under specific reaction conditions.
This guide focuses on a comparative evaluation of three common classes of thiol precursors, using the synthesis of cyclopentanethiol as a model system:
-
Thioacetates: Represented by this compound.
-
Isothiouronium Salts: Formed from the reaction of an alkyl halide with thiourea.
-
Xanthates: Generated from the reaction of an alcohol with carbon disulfide and a base, followed by alkylation.
Performance Comparison of Thiol Precursors
The choice of a thiol precursor is often dictated by factors such as reaction yield, efficiency, ease of handling, and compatibility with other functional groups. The following table summarizes the quantitative data for the synthesis of cyclopentanethiol from cyclopentyl bromide using these three precursor routes.
| Precursor Route | Intermediate | Overall Yield (%) | Reaction Time (hours) | Key Advantages | Key Disadvantages |
| Thioacetate | This compound | ~75-85% | 3-4 | Stable intermediate, commercially available, good yields. | Requires a separate deprotection step. |
| Isothiouronium Salt | S-cyclopentyl isothiouronium bromide | ~70-80% | 4-6 | Odorless and stable crystalline intermediate, good yields. | Two-step process, requires alkaline hydrolysis. |
| Xanthate | O-ethyl S-cyclopentyl dithiocarbonate | ~65-75% | 3-5 | Inexpensive reagents, avoids the use of odorous thiols directly. | Two-step process, potential for side reactions during hydrolysis. |
Experimental Protocols
Detailed methodologies for the synthesis of cyclopentanethiol via each precursor route are provided below. These protocols are based on established synthetic transformations and can be adapted for various substrates.
Cyclopentanethiol from this compound (Thioacetate Route)
This two-step process involves the initial synthesis of this compound followed by its deacetylation.
Step 1: Synthesis of this compound
-
Materials: Cyclopentyl bromide, Potassium thioacetate, Acetone.
-
Procedure: To a solution of cyclopentyl bromide (1 equivalent) in acetone, potassium thioacetate (1.1 equivalents) is added. The reaction mixture is stirred at room temperature for 2-3 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.
Step 2: Deacetylation of this compound
-
Materials: this compound, Sodium hydroxide, Ethanol, Hydrochloric acid.
-
Procedure: this compound (1 equivalent) is dissolved in ethanol, and an aqueous solution of sodium hydroxide (2 equivalents) is added. The mixture is refluxed for 1-2 hours. After cooling to room temperature, the reaction is neutralized with dilute hydrochloric acid. The product, cyclopentanethiol, is extracted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield the final product.
Cyclopentanethiol from S-cyclopentyl isothiouronium bromide (Isothiouronium Salt Route)
This method proceeds through the formation of a stable, crystalline isothiouronium salt, which is then hydrolyzed.
Step 1: Synthesis of S-cyclopentyl isothiouronium bromide
-
Materials: Cyclopentyl bromide, Thiourea, Ethanol.
-
Procedure: A mixture of cyclopentyl bromide (1 equivalent) and thiourea (1.1 equivalents) in ethanol is heated at reflux for 2-3 hours. Upon cooling, the S-cyclopentyl isothiouronium bromide precipitates as a white solid. The solid is collected by filtration, washed with cold ethanol, and dried.
Step 2: Alkaline Hydrolysis of S-cyclopentyl isothiouronium bromide
-
Materials: S-cyclopentyl isothiouronium bromide, Sodium hydroxide, Water.
-
Procedure: The S-cyclopentyl isothiouronium bromide (1 equivalent) is added to an aqueous solution of sodium hydroxide (2.5 equivalents). The mixture is heated at reflux for 2-3 hours. After cooling, the reaction mixture is acidified with dilute hydrochloric acid, and the cyclopentanethiol is extracted with diethyl ether. The organic layer is washed, dried, and concentrated to give the final product.
Cyclopentanethiol from O-ethyl S-cyclopentyl dithiocarbonate (Xanthate Route)
This route utilizes xanthates as odorless thiol surrogates.
Step 1: Synthesis of O-ethyl S-cyclopentyl dithiocarbonate
-
Materials: Cyclopentyl bromide, Potassium ethyl xanthate, Ethanol.
-
Procedure: To a solution of potassium ethyl xanthate (1.1 equivalents) in ethanol, cyclopentyl bromide (1 equivalent) is added. The mixture is stirred at room temperature for 2-3 hours. The solvent is evaporated, and the residue is taken up in diethyl ether and washed with water. The organic layer is dried and concentrated to yield O-ethyl S-cyclopentyl dithiocarbonate.
Step 2: Hydrolysis of O-ethyl S-cyclopentyl dithiocarbonate
-
Materials: O-ethyl S-cyclopentyl dithiocarbonate, Sodium hydroxide, Ethanol/Water.
-
Procedure: The O-ethyl S-cyclopentyl dithiocarbonate (1 equivalent) is dissolved in a mixture of ethanol and water containing sodium hydroxide (3 equivalents). The reaction is heated at reflux for 1-2 hours. After cooling and acidification with hydrochloric acid, the cyclopentanethiol is extracted, and the organic phase is worked up as described in the previous methods.
Thiol Precursors in Cellular Signaling
The importance of thiols extends beyond synthetic chemistry into the intricate world of cellular signaling. The reversible oxidation of thiol groups in cysteine residues of proteins is a key mechanism in redox signaling, controlling a myriad of cellular processes. Two prominent examples are the glutathione and N-acetylcysteine (NAC) pathways.
Caption: The Glutathione Redox Cycle.
The glutathione redox cycle is a primary defense against oxidative stress. Reduced glutathione (GSH) is oxidized to glutathione disulfide (GSSG) by glutathione peroxidase (GPx) while detoxifying reactive oxygen species (ROS). Glutathione reductase (GR) then reduces GSSG back to GSH, utilizing NADPH as a reducing equivalent.
Confirming the Identity of Synthesis Products: A Comparative Guide to 1H and 13C NMR Spectroscopy
In the rigorous world of chemical research and drug development, the unambiguous confirmation of a synthesized product's identity is a critical, non-negotiable step. Among the arsenal of analytical techniques available to scientists, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the cornerstone for structural elucidation. Specifically, Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectroscopy provide a detailed roadmap of a molecule's atomic framework, making them indispensable tools for verifying the outcome of a chemical synthesis.
This guide provides an objective comparison of ¹H and ¹³C NMR, details their experimental protocols, and contrasts their performance with other common analytical methods.
¹H NMR vs. ¹³C NMR: A Head-to-Head Comparison
While both ¹H and ¹³C NMR operate on the same fundamental principles of nuclear magnetic resonance, they probe different nuclei within a molecule, offering distinct and complementary information. ¹H NMR provides insights into the proton environments, while ¹³C NMR maps the carbon skeleton of the molecule.[1][2] The primary differences stem from the natural abundance and magnetic properties of the ¹H and ¹³C isotopes.
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Nucleus Observed | Proton (¹H) | Carbon-13 isotope (¹³C) |
| Natural Abundance | ~99.98% | ~1.1%[2] |
| Relative Sensitivity | High | Low (approx. 6,000 times weaker than ¹H NMR)[1] |
| Gyromagnetic Ratio | High (267.5 x 10⁶ rad·s⁻¹·T⁻¹)[2] | Low (67.2 x 10⁶ rad·s⁻¹·T⁻¹)[2] |
| Information Yield | Number of unique proton environments, relative number of protons (integration), neighboring protons (spin-spin coupling). | Number and type of unique carbon atoms (e.g., methyl, methylene, aromatic, carbonyl).[1] |
| Typical Spectrum | Complex, with spin-spin splitting creating multiplets. | Simpler, often acquired with proton decoupling, resulting in single lines for each unique carbon.[3] |
| Sample Requirement | Lower concentration (typically mg scale).[4] | Higher concentration or longer acquisition time needed due to low sensitivity.[2] |
The Workflow of Structural Confirmation
The process of confirming a new molecule's identity is a systematic workflow. It begins with the newly synthesized compound and proceeds through several stages of analysis, where each technique provides a piece of the structural puzzle. NMR spectroscopy is central to this process, often used in conjunction with other methods to build a complete and verified picture of the molecule.
Caption: Workflow for confirming the identity of a synthesized product.
Complementary Analytical Techniques
While powerful, NMR is rarely used in isolation. Other spectroscopic techniques provide crucial, complementary data that, when combined with NMR, lead to unambiguous structure confirmation.
| Technique | Information Provided | Strengths | Weaknesses |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry.[5] | Unparalleled structural detail, non-destructive.[5] | Lower sensitivity, requires higher sample concentration, expensive instrumentation.[4][5] |
| Mass Spectrometry (MS) | Molecular weight and molecular formula (High-Res MS), fragmentation patterns.[6] | Extremely high sensitivity (pico- to femtomole), small sample requirement.[7][8] | Destructive, provides limited connectivity information, difficulty distinguishing isomers.[9] |
| Infrared (IR) Spectroscopy | Presence or absence of specific functional groups (e.g., C=O, O-H, N-H).[6] | Fast, simple, provides a quick "fingerprint" of functional groups. | Provides limited information about the carbon skeleton or overall structure.[6] |
The synergy between these methods allows for a comprehensive analysis. For instance, IR might confirm the presence of a carbonyl group, MS provides the exact molecular formula, and ¹H and ¹³C NMR are then used to piece together the precise arrangement of atoms.
Caption: Logical relationship of data from complementary spectroscopic methods.
Experimental Protocols
Acquiring high-quality NMR data is critically dependent on proper sample preparation and adherence to established experimental protocols.
Key Experiment: Sample Preparation for ¹H and ¹³C NMR
A well-prepared sample is essential for obtaining a high-resolution spectrum.
Materials:
-
High-quality NMR tube (5 mm diameter, clean, and free of scratches).[10][11]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[12]
-
Synthesized compound.
-
Pasteur pipette and glass wool or a filter.
Methodology:
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the compound and has residual solvent peaks that do not overlap with signals from the sample.[11] Deuterated solvents are used to avoid a large, interfering solvent signal in ¹H NMR and to provide a deuterium signal for the spectrometer to "lock" onto, stabilizing the magnetic field.[10][12]
-
Determine Concentration:
-
Dissolution: Weigh the sample and dissolve it in the chosen deuterated solvent in a small vial.
-
Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the solution.[10][13] This can be done by passing the solution through a small plug of glass wool or Kimwipe placed inside a Pasteur pipette directly into the NMR tube.[10][11]
-
Adjust Sample Height: The optimal sample height in the tube is crucial for proper instrument shimming (homogenizing the magnetic field). For most spectrometers, this height is between 4 and 5 cm (approximately 0.55-0.7 mL).[10][12][13]
-
Capping and Labeling: Cap the NMR tube securely to prevent evaporation and label it clearly.
Data Acquisition Protocol
While specific parameters are instrument-dependent, the general procedure for acquiring ¹H and ¹³C spectra is as follows:
-
Instrument Setup: The sample is placed in the spectrometer's magnet. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: A standard proton experiment is run. This is a relatively quick experiment, often taking only a few minutes, involving a series of radiofrequency pulses and data acquisition periods.
-
¹³C NMR Acquisition: A carbon experiment is set up. Due to the low natural abundance and sensitivity of ¹³C, many more scans are required to achieve a good signal-to-noise ratio.[2] These experiments typically employ broadband proton decoupling, which irradiates all proton frequencies. This collapses the ¹H-¹³C coupling, simplifying the spectrum to single peaks for each carbon and provides a sensitivity enhancement through the Nuclear Overhauser Effect (NOE).[3] A standard ¹³C experiment can take anywhere from 15 minutes to several hours.
References
- 1. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 2. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Raman Spectroscopy vs NMR: Best for Structural Elucidation [eureka.patsnap.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 8. researchgate.net [researchgate.net]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. sites.bu.edu [sites.bu.edu]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
A Head-to-Head Comparison of Cyclopentanethiol and Cyclopentanethiol Acetate in Chemical Synthesis
For researchers, scientists, and drug development professionals, the choice between a free thiol and its protected counterpart is a critical decision in the design of synthetic routes. This guide provides an objective comparison of the reactivity of cyclopentanethiol and its S-acetyl protected form, cyclopentanethiol acetate, supported by experimental data and detailed protocols to inform your selection process.
Cyclopentanethiol is a versatile building block in organic synthesis, valued for the nucleophilic character of its thiol group. This reactivity, however, also presents challenges in terms of stability and selectivity in complex molecular environments. This compound offers a solution by masking the reactive thiol as a thioester, which can be deprotected to reveal the free thiol at the desired stage of a synthetic sequence. This comparison will delve into the fundamental differences in their reactivity, providing a clear framework for their application.
Core Reactivity and Physicochemical Properties
The primary distinction between cyclopentanethiol and this compound lies in the availability of the thiol's lone pair of electrons. In cyclopentanethiol, the free sulfhydryl (-SH) group is readily deprotonated to the highly nucleophilic thiolate (-S⁻), which can participate in a wide range of reactions. In contrast, the acetyl group in this compound withdraws electron density from the sulfur atom, rendering it significantly less nucleophilic and preventing it from engaging in typical thiol reactions until the protecting group is removed.
| Property | Cyclopentanethiol | This compound | Key Takeaway |
| Molecular Formula | C₅H₁₀S[1] | C₇H₁₂OS | Acetate protection adds a C₂H₂O group. |
| Molecular Weight | 102.20 g/mol [1] | 144.23 g/mol | Higher molecular weight for the protected form. |
| pKa of SH group | ~10.1 - 10.9 | Not Applicable | Cyclopentanethiol is a weak acid, readily forming a potent nucleophile (thiolate) under basic conditions. |
| Oxidation Potential | Readily oxidized to disulfide | Resistant to oxidation at the sulfur atom | The free thiol is susceptible to oxidation, which can be a significant side reaction. The thioacetate is stable to common oxidizing conditions. |
| Nucleophilicity | High (as thiolate)[2] | Very Low | The acetyl group effectively quenches the nucleophilicity of the sulfur atom. |
| Primary Reactivity | Nucleophilic substitution, Michael addition, Thiol-ene "click" reaction, Oxidation to disulfide[2] | Deprotection to reveal the free thiol | Cyclopentanethiol is immediately reactive; the acetate is a stable precursor requiring activation. |
Reactivity in Thiol-Ene "Click" Chemistry
The thiol-ene reaction is a powerful and versatile transformation for the formation of carbon-sulfur bonds, with wide applications in materials science and bioconjugation.[3][4] The efficiency of this reaction is highly dependent on the availability of a reactive thiol.
Cyclopentanethiol: As a free thiol, cyclopentanethiol can directly participate in both radical- and base-mediated thiol-ene reactions. Upon initiation (e.g., by UV light in the presence of a photoinitiator or by a base), the thiol is converted to a thiyl radical or a thiolate, respectively, which then adds across an alkene. The reaction is typically rapid and high-yielding.[3]
This compound: this compound is unreactive in thiol-ene reactions. To utilize this compound, the acetyl protecting group must first be cleaved to generate the free cyclopentanethiol in situ. This adds a step to the reaction sequence and requires careful consideration of the compatibility of the deprotection conditions with the other functional groups present in the molecule. However, this approach allows for the stable storage and handling of the thiol precursor and controlled generation of the reactive species.[5]
Experimental Protocols
Deprotection of this compound (Base-Catalyzed)
This protocol describes a general method for the hydrolysis of the thioacetate to yield the free thiol.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH), 1 M aqueous solution
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen source
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1 M sodium hydroxide solution (1.1 eq) dropwise with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until all the starting material is consumed (typically 1-2 hours).
-
Neutralize the reaction mixture by the dropwise addition of 1 M HCl until the pH is approximately 7.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield cyclopentanethiol.
Note: The resulting cyclopentanethiol is susceptible to oxidation and should be used immediately or stored under an inert atmosphere.
Photoinitiated Radical Thiol-Ene Reaction with Cyclopentanethiol
This protocol outlines a general procedure for the UV-initiated thiol-ene reaction.
Materials:
-
Cyclopentanethiol
-
Alkene of choice (e.g., 1-octene)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator
-
Dichloromethane (DCM) or other suitable solvent
-
UV lamp (e.g., 365 nm)
Procedure:
-
In a quartz reaction vessel, dissolve the alkene (1.0 eq) and cyclopentanethiol (1.1 eq) in a suitable solvent (e.g., DCM).
-
Add the photoinitiator, DMPA (0.05 eq).
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can quench the radical reaction.
-
Seal the vessel and irradiate with a UV lamp at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 30-60 minutes.
-
Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.
Visualizing the Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Conclusion
The choice between cyclopentanethiol and this compound hinges on the specific requirements of the synthetic context. Cyclopentanethiol offers the advantage of immediate reactivity for transformations like the thiol-ene "click" reaction, making it ideal for straightforward, single-step processes where the thiol's reactivity does not interfere with other functionalities.
Conversely, this compound provides a robust solution for multi-step syntheses where the thiol group needs to be masked to prevent unwanted side reactions or degradation. While requiring an additional deprotection step, the use of the acetate-protected form enhances the overall stability and shelf-life of the reagent and allows for the controlled generation of the highly reactive thiol at the desired point in a synthetic sequence. For drug development professionals, the stability and controlled reactivity offered by this compound are often crucial for the synthesis of complex, multi-functional molecules. By understanding the distinct reactivity profiles and having access to reliable experimental protocols, researchers can strategically employ either of these valuable reagents to achieve their synthetic goals with greater efficiency and success.
References
A Comparative Guide to Thioester Synthesis: Evaluating Efficiency and Methodologies
For researchers, scientists, and drug development professionals, the synthesis of thioesters is a critical process in the development of new therapeutics and functional materials. This guide provides an objective comparison of various methods for thioester synthesis, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the most efficient and suitable method for a given application.
Thioesters are important intermediates in organic synthesis and are found in a variety of natural products and pharmaceuticals. Their unique reactivity makes them valuable precursors for the formation of ketones, amides, and other functional groups. Over the years, a multitude of methods for their synthesis have been developed, ranging from classical condensation reactions to modern visible-light-mediated approaches. This guide will delve into the specifics of several key methods, evaluating their efficiency based on reported yields, reaction conditions, and substrate scope.
Comparative Analysis of Thioester Synthesis Methods
The efficiency of a synthetic method is a composite of several factors, including chemical yield, reaction time, temperature, and the breadth of compatible substrates. The following tables summarize the performance of various prominent thioester synthesis methods based on data reported in the literature.
Table 1: Synthesis of Thioesters from Carboxylic Acids and Thiols using Coupling Agents
| Entry | Carboxylic Acid | Thiol | Coupling Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Benzoic acid | Thiophenol | DCC | CH2Cl2 | 3 | RT | 76 | [1] |
| 2 | Acetic acid | Benzyl mercaptan | TBTU | EtOAc | 3 | RT | 85 | [2] |
| 3 | 4-Nitrobenzoic acid | 4-Chlorothiophenol | TBTU | EtOAc | 0.5 | RT | 92 | [2] |
| 4 | Phenylacetic acid | Benzyl mercaptan | TBTU | EtOAc | 4 | RT | 88 | [2] |
| 5 | Ricinoleic acid | Dodecanethiol | DCC | Solvent-free | 3 | RT | 71 | [1] |
DCC: N,N'-Dicyclohexylcarbodiimide TBTU: 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate RT: Room Temperature
Table 2: Visible-Light-Mediated Synthesis of Thioesters
| Entry | Aldehyde/Thioacid | Thiol | Photocatalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Benzaldehyde | Thiophenol | Eosin Y | CH3CN | 6 | RT | 92 | [3] |
| 2 | 4-Methoxybenzaldehyde | 4-Methylthiophenol | None | CH3CN | 8 | RT | 85 | [3] |
| 3 | Thiobenzoic acid | Cyclohexylthiol | None | CH3CN | 12 | RT | 78 | [3] |
| 4 | Thiobenzoic acid | 2-Naphthalenethiol | None | CH3CN | 6 | RT | 95 | [3] |
| 5 | Heptanal | 1-Dodecanethiol | Eosin Y | CH3CN | 12 | RT | 88 | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are representative protocols for some of the key thioester synthesis methods discussed.
Protocol 1: Thioester Synthesis using DCC Coupling
-
To a solution of the carboxylic acid (1.0 mmol) and the thiol (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired thioester.[1]
Protocol 2: Thioester Synthesis using TBTU Coupling
-
To a solution of the carboxylic acid (1.0 mmol) and the thiol (1.2 mmol) in ethyl acetate (10 mL), add 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) (1.1 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 mmol).
-
Stir the mixture at room temperature for the time indicated in Table 1, monitoring the reaction by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure thioester.[2]
Protocol 3: Visible-Light-Mediated Thioester Synthesis from Aldehydes and Thiols
-
In a reaction vessel, combine the aldehyde (1.0 mmol), thiol (1.2 mmol), and Eosin Y (1 mol%) in acetonitrile (5 mL).
-
Degas the mixture by bubbling with nitrogen for 15 minutes.
-
Irradiate the reaction mixture with a compact fluorescent lamp (CFL, 23 W) at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thioester.[3]
Reaction Mechanisms and Visualizations
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for several key thioester synthesis methods.
Figure 1: Proposed mechanism for DCC-mediated thioester synthesis.
Figure 2: Simplified mechanism of the Mitsunobu reaction for thioester synthesis.
Figure 3: General radical mechanism for visible-light-mediated thioester synthesis.
Conclusion
The selection of an appropriate method for thioester synthesis is contingent upon the specific requirements of the target molecule and the overall synthetic strategy.
-
Coupling agent-mediated methods , such as those employing DCC or TBTU, are robust and versatile for the direct conversion of carboxylic acids. TBTU often provides higher yields in shorter reaction times compared to DCC.[2]
-
The Mitsunobu reaction offers a valuable alternative for the synthesis of thioesters from alcohols, proceeding with inversion of stereochemistry.[4]
-
Visible-light-mediated synthesis represents a green and efficient approach, often proceeding under mild, metal-free conditions with high yields.[3] The generation of radical intermediates allows for unique reactivity patterns.
-
The Fukuyama coupling is a powerful tool for the synthesis of ketones from thioesters, highlighting the synthetic utility of the thioester functional group.
By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to optimize their synthetic routes towards valuable thioester-containing molecules. The provided mechanistic diagrams offer further insight into the intricacies of these transformations, aiding in the development of novel and efficient synthetic strategies.
References
"benchmarking the performance of Cyclopentanethiol acetate in specific applications"
Disclaimer: This document provides a technical overview of Cyclopentanethiol acetate based on available chemical data and the general principles of thiol chemistry. As of late 2025, there is a notable absence of published, peer-reviewed research benchmarking the performance of this compound in specific life science, research, or drug development applications. The information presented herein is intended to serve as a primer for researchers and professionals, highlighting potential areas of investigation rather than established performance metrics. One supplier describes it as a biochemical for proteomics research, though without specific details or citations[1].
Introduction to this compound
This compound, also known as Acetylmercaptocyclopentane, is an organic compound containing a cyclopentane ring with a thioacetate group[1]. Thioacetates are derivatives of thiols where the hydrogen of the sulfhydryl group is replaced by an acetyl group. In biological and chemical systems, thioacetates can serve as protected forms of thiols, which can be deprotected to release the active thiol. The parent thiol, Cyclopentanethiol, is recognized for its use as a flavoring agent and in the fragrance industry, characterized by its strong, onion-like or alliaceous odor[2][3][4]. It is plausible that the acetylated form is used similarly, potentially to modify the odor profile or improve stability.
While direct applications in drug development are not documented, the broader class of thiol-containing compounds is of significant interest in medicinal chemistry. Thiols can act as antioxidants, metal chelators, and can restore cellular thiol pools, making them relevant for treating conditions related to oxidative stress and heavy metal toxicity[5].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below, compiled from various chemical supplier databases.
| Property | Value | References |
| CAS Number | 89896-84-4 | [1] |
| Molecular Formula | C7H12OS | [1] |
| Molecular Weight | 144.23 g/mol | [1] |
| Synonyms | Acetylmercaptocyclopentane | [1] |
| Purity | Typically ≥97% | |
| Appearance | Colorless to pale yellow liquid | [3] |
Potential Applications and Research Directions
Given the lack of specific data, this section outlines potential, hypothetical applications for this compound for a research audience, based on the general reactivity of thioacetates and thiols.
Prodrug for Thiol Delivery
Thioacetates can be hydrolyzed by cellular esterases to release the corresponding thiol. This mechanism could potentially be exploited to deliver Cyclopentanethiol into cells or tissues.
Tool Compound in Redox Biology
As a source of a specific thiol, this compound could be used as a tool compound to study thiol-disulfide exchange reactions or the impact of exogenous thiols on cellular redox state. Its performance could be compared against well-known thiols like N-acetylcysteine (NAC)[6] or glutathione.
Analytical Standard
In fields like metabolomics or environmental analysis, where the detection and quantification of volatile sulfur compounds are important, this compound could serve as a stable, certified reference material for developing and validating analytical methods.
Experimental Protocols
Researchers interested in evaluating this compound would first need to quantify the release of the free thiol. A general protocol for this, adaptable for various experimental conditions, is provided below.
General Protocol for Thiol Quantification using Ellman's Reagent (DTNB)
This protocol is a standard method for measuring free thiol groups in a solution.
Materials:
-
Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA)
-
This compound
-
Esterase enzyme (e.g., porcine liver esterase) or a chemical hydrolysis agent.
-
Spectrophotometer
Procedure:
-
Prepare DTNB Solution: Dissolve DTNB in the reaction buffer to a final concentration of 10 mM.
-
Hydrolysis of Thioacetate:
-
Incubate a known concentration of this compound in the reaction buffer.
-
To initiate hydrolysis, add an appropriate amount of esterase or adjust pH as needed.
-
Incubate at a controlled temperature (e.g., 37°C) for a set time course (e.g., 0, 15, 30, 60 minutes).
-
-
Thiol Detection:
-
At each time point, take an aliquot of the reaction mixture.
-
Add the DTNB solution to the aliquot (a typical final concentration is 0.1 mM).
-
Allow the color to develop for 5-10 minutes at room temperature. The solution will turn yellow in the presence of free thiols.
-
-
Measurement:
-
Measure the absorbance of the solution at 412 nm using a spectrophotometer.
-
Use a molar extinction coefficient of ~14,150 M⁻¹cm⁻¹ for the resulting TNB²⁻ anion to calculate the concentration of free thiols.
-
Comparison with Alternatives
Without experimental data, a direct comparison is impossible. However, in the context of research applications, this compound would be compared against established thiol-containing compounds.
| Compound | Key Characteristics | Potential Advantages of this compound |
| N-acetylcysteine (NAC) | Well-studied, cell-permeable, precursor to L-cysteine and glutathione. | The cyclopentyl group may confer different lipophilicity and membrane interaction properties. |
| Glutathione (GSH) | Major endogenous antioxidant, but poor cell permeability. | As a prodrug, it might offer better cell penetration than GSH itself. |
| Dithiothreitol (DTT) | Strong reducing agent, commonly used in vitro, but toxic to cells. | Potentially less toxic and suitable for cell-based assays if hydrolysis is controlled. |
Conclusion
This compound is a commercially available compound with a clear lack of published performance data in the fields of drug discovery and life sciences research. Its primary utility likely lies in the flavor and fragrance industry, similar to its parent compound. However, for researchers, it represents an unexplored chemical entity. Its thioacetate group suggests potential as a protected thiol that could be investigated for applications in redox biology or as a tool for studying thiol-specific processes. The experimental frameworks provided here offer a starting point for any future investigation into the performance and potential applications of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Cyclopentanethiol | 1679-07-8 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Cyclopentanethiol | C5H10S | CID 15510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A metabolomic analysis of thiol response for standard and modified N‐acetyl cysteine treatment regimens in patients with acetaminophen overdose - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Cyclopentanethiol acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling Cyclopentanethiol acetate. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Understanding the Hazards
Key Hazards:
-
Flammability: Assumed to be a flammable liquid. Vapors may form explosive mixtures with air.[1][2][3][4]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Odor: Possesses a powerful and unpleasant stench.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure protection against the various hazards posed by this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[6] | Provides a robust barrier against skin contact and absorption. |
| Eye and Face Protection | Chemical splash goggles and a face shield.[6] | Protects against splashes and vapors, which can cause severe eye irritation.[1] |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants.[6] | Protects skin from splashes and potential ignition sources. |
| Respiratory Protection | Work in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[6][7] | Mitigates the risk of inhaling harmful and odorous vapors. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
Preparation:
-
Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.
-
PPE Donning: Put on all required PPE as outlined in the table above.
-
Spill Kit Accessibility: Confirm that a spill kit containing absorbent materials for flammable liquids is readily accessible.
-
Emergency Equipment Check: Locate and verify the functionality of the nearest safety shower and eyewash station.
Handling:
-
Grounding: Ground/bond the container and receiving equipment to prevent static discharge, which can be an ignition source.[1][8]
-
Dispensing: Conduct all transfers and dispensing of this compound within the fume hood.
-
Container Management: Keep the container tightly closed when not in use to minimize the release of vapors.[1][8]
-
Heating: Avoid heating the compound near open flames, sparks, or hot surfaces.[1][8]
Post-Handling:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
Waste Streams:
-
Liquid Waste: Collect all unused this compound and solutions containing it in a designated, labeled, and sealed waste container. The container should be stored in a well-ventilated area away from ignition sources.
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, absorbent pads, pipette tips) must be placed in a separate, sealed, and clearly labeled solid waste container.
Disposal Procedure:
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Toxic).
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department. Do not pour this compound down the drain.[8]
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
| Emergency Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's EHS department. For small spills within a fume hood, use a spill kit with absorbent material for flammable liquids.[1] |
| Fire | Use a dry chemical, foam, or carbon dioxide extinguisher. Do not use water, as it may spread the fire.[1][5] |
Below is a diagram illustrating the standard workflow for handling this compound.
Caption: Workflow for Handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. airgas.com [airgas.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
